molecular formula C7H12N4O B2966475 3-(Azidomethyl)azepan-2-one CAS No. 2225136-83-2

3-(Azidomethyl)azepan-2-one

Cat. No.: B2966475
CAS No.: 2225136-83-2
M. Wt: 168.2
InChI Key: NWFOCRUCDKEMCJ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)azepan-2-one ( 2060007-93-2) is a specialized organic compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . It features a seven-membered azepan-2-one (lactam) ring core, structurally analogous to caprolactam, a foundational monomer in the production of nylon polymers . The critical functional group is the azidomethyl moiety (-CH2N3) attached to the lactam ring, which makes this compound a highly valuable intermediate for researchers. The organic azide group is a key handle in Click Chemistry, most notably participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages . This reaction is indispensable in medicinal chemistry for fragment linking, bioconjugation, and the synthesis of diverse compound libraries. Furthermore, the azepan-2-one scaffold is a privileged structure in drug discovery, found in molecules with a range of bioactive properties . As such, this compound serves as a versatile building block for the development of novel chemical entities, potential pharmacophores, and advanced materials. Researchers can leverage its reactivity to create complex, functionalized lactam derivatives for screening and development. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Handle with care, adhering to all appropriate laboratory safety protocols, as organic azides can be shock-sensitive and require cautious handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azidomethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOCRUCDKEMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Azidomethyl)azepan-2-one CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(Azidomethyl)azepan-2-one , a specialized building block for peptidomimetic drug discovery.

Core Scaffold for "Clickable" Peptidomimetics & Macrocyclic Engineering

Executive Summary

This compound is a functionalized lactam scaffold used primarily in the synthesis of constrained lysine mimics and macrocyclic peptides. Its structure features a 7-membered azepan-2-one (caprolactam) ring with an azidomethyl group at the


-position (C3). This design allows for orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a critical tool for fragment-based drug discovery (FBDD) and the development of protease inhibitors.

Chemical Identity & Specifications

The compound is commercially available as a research chemical, often supplied as a racemic mixture.

Parameter Technical Specification
Chemical Name This compound
CAS Number 2225136-83-2
Molecular Formula C

H

N

O
Molecular Weight 168.20 g/mol
SMILES O=C1NCCCCC1CN=[N+]=[N-]
Core Scaffold

-Caprolactam (Azepan-2-one)
Key Functionality Primary Alkyl Azide (Click Chemistry Handle)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Key Precursors (Intermediates)

Synthesis typically proceeds through halogenated or hydroxylated intermediates, which are also distinct commercial entities:

  • Bromo-Intermediate: 3-(Bromomethyl)azepan-2-one (CAS: 2092612-38-7 )[1]

  • Hydroxyl-Intermediate: 3-(Hydroxymethyl)azepan-2-one (CAS: 1781900-59-1 )[2][3]

Synthetic Methodology

The synthesis of this compound requires precise regiocontrol to functionalize the C3 (


-carbon) position of the caprolactam ring without N-alkylation.
Retrosynthetic Analysis

The most robust pathway involves the


-alkylation of a protected caprolactam , followed by functional group interconversion (FGI) to the azide.

SynthesisRoute Caprolactam Caprolactam (Start) N_Protect N-Boc/TMS Protection Caprolactam->N_Protect Protection Alpha_Alk C3-Alkylation (LDA, CH2O) N_Protect->Alpha_Alk Lithiation Alcohol 3-(Hydroxymethyl) Intermediate (CAS: 1781900-59-1) Alpha_Alk->Alcohol Deprotection Bromide 3-(Bromomethyl) Intermediate (CAS: 2092612-38-7) Alcohol->Bromide Appel Rxn (CBr4/PPh3) Target 3-(Azidomethyl) azepan-2-one (CAS: 2225136-83-2) Bromide->Target NaN3, DMF SN2 Subst.

Figure 1: Step-wise synthetic pathway from Caprolactam to the target Azide.

Detailed Protocol (Literature-Derived)

Step 1: C3-Hydroxymethylation Direct alkylation of caprolactam is difficult due to the acidity of the N-H proton (pKa ~17) vs the


-C-H proton (pKa ~30).
  • Protocol: Protect Nitrogen with a Trimethylsilyl (TMS) or Boc group. Generate the enolate using Lithium Diisopropylamide (LDA) at -78°C in THF. Quench with gaseous formaldehyde or paraformaldehyde to yield the 3-hydroxymethyl derivative.

Step 2: Activation (Bromination)

  • Reagents: Carbon Tetrabromide (CBr

    
    ) and Triphenylphosphine (PPh
    
    
    
    ) in Dichloromethane (DCM).
  • Mechanism: Appel reaction converts the primary alcohol to a primary alkyl bromide under mild conditions, preserving the lactam ring.

  • Validation: Monitor disappearance of the -CH

    
    OH broad singlet in 
    
    
    
    H NMR.

Step 3: Azidation

  • Reagents: Sodium Azide (NaN

    
    ) (1.5 eq), DMF, 60°C, 4-12 hours.
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Caution: Do not concentrate azide solutions to dryness if scale >1g.

  • Yield: Typically 85-95% for this step due to the high nucleophilicity of the azide ion.

Applications in Drug Discovery

This molecule serves as a "chimeric" scaffold, bridging small molecule synthesis and biologics.

"Click" Peptidomimetics

The azidomethyl group allows the molecule to be "clicked" into peptide backbones or DNA-encoded libraries (DELs) using CuAAC.

  • Mechanism: Reacts with terminal alkynes to form 1,2,3-triazoles.

  • Utility: The resulting triazole mimics a trans-amide bond, providing proteolytic stability while maintaining hydrogen-bonding capability.

Constrained Lysine Mimics

The azepan-2-one ring acts as a conformational constraint. When incorporated into a peptide chain, it restricts the rotation of the backbone (


 angles), potentially locking the peptide into a bioactive conformation (e.g., 

-turn mimic).
  • Target: Inhibitors of proteases that recognize basic residues (e.g., Trypsin-like serine proteases).

Safety & Handling (Azide Specific)

While organic azides with a C/N ratio > 3 (Carbon atoms per Azide nitrogen) are generally stable, rigorous safety protocols are mandatory.

  • Shock Sensitivity: Low molecular weight azides can be explosive. This compound has a C/N ratio of

    
     (Wait: 7 Carbons, 4 Nitrogens total, but only 3 in the azide group).
    
    • Correction: The rule of thumb refers to the ratio of (Carbon + Oxygen) to Nitrogen atoms in the azide functionality.

    • Calculation: (7 C + 1 O) / 4 N = 2. This is borderline. Treat as potentially energetic.

  • Storage: Store at -20°C in the dark. Avoid contact with metals (Copper, Lead) to prevent heavy metal azide formation.

  • Disposal: Quench excess azide with specific quenching solutions (e.g., phosphines or specific commercial kits) before disposal.

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically listed by major catalog aggregators and custom synthesis houses rather than bulk commodity suppliers.

Supplier Catalog / MDL Number Role
Sigma-Aldrich (Merck) MFCD31690323 Primary Research Supplier
Biosynth GWC90059 (Alcohol precursor)Intermediate Sourcing
ChemBeez CAS 2092612-38-7 (Bromo precursor)Intermediate Sourcing

Note: If the final azide is out of stock, purchasing the 3-(bromomethyl)azepan-2-one (CAS 2092612-38-7) and performing the azidation (Step 3 above) is a reliable alternative.

References

  • Sigma-Aldrich. Product Detail: this compound. Retrieved from (Search: MFCD31690323).

  • Biosynth. 3-(Hydroxymethyl)azepan-2-one (CAS 1781900-59-1).[2][3] Retrieved from .

  • PubChem. Compound Summary: Caprolactam (Azepan-2-one). National Library of Medicine. Retrieved from .

  • ChemBeez. 3-(bromomethyl)azepan-2-one (CAS 2092612-38-7). Retrieved from .

  • Organic Chemistry Portal. Alkylation of Enolates. Retrieved from .

Sources

The Azido-Lactyl-Lysine Analog: A Technical Guide to 3-(Azidomethyl)azepan-2-one as a Bioorthogonal Lysine Mimic

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Probing Lysine Biology

In the intricate landscape of cellular signaling and proteomics, the amino acid lysine stands as a pivotal nexus. Its primary amine side chain is a hotbed of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and SUMOylation, which collectively orchestrate a vast symphony of biological regulation. To decipher this complex "lysine code," researchers require tools that offer surgical precision—the ability to introduce specific modifications or probes at defined lysine residues. Traditional mutagenesis, while informative, often falls short by providing only a binary "on/off" switch (e.g., lysine to alanine or arginine substitution) and cannot fully recapitulate the nuanced biophysical properties of PTMs.

This guide delves into the role of a powerful chemical tool designed to overcome these limitations: 3-(Azidomethyl)azepan-2-one. This molecule serves as a bioorthogonal lysine mimic, a structural surrogate that can be incorporated into peptides and proteins, carrying a latent chemical handle—the azide group. This azide functionality unlocks a world of possibilities for site-specific protein labeling, functionalization, and the study of lysine-dependent biological processes with unprecedented control. Herein, we will explore the rationale behind its design, its synthesis, and its application in cutting-edge biochemical and cell biology workflows.

Conceptual Framework: Designing a Lysine Mimic with a Bioorthogonal Handle

The efficacy of this compound as a lysine mimic is rooted in its structural and chemical properties, which are designed to emulate native lysine while introducing a non-native, bioorthogonal azide group.

Structural Analogy to Lysine

Lysine is characterized by a flexible aliphatic side chain terminating in a primary amine. This compound, a derivative of caprolactam, presents a seven-membered ring structure.[1][2] While cyclic, the azepane ring provides a scaffold that projects the azidomethyl group at a distance and with a degree of conformational flexibility that can approximate the spatial presentation of the ε-amino group of a lysine residue within a polypeptide chain. The lactam carbonyl can engage in hydrogen bonding interactions, further integrating the mimic into the local peptide environment.

The Power of the Azide: A Bioorthogonal Chemical Reporter

The true utility of this mimic lies in its azide (-N₃) moiety. The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes.[3][4] The azide is exceptionally stable under physiological conditions and does not participate in cellular metabolic pathways. Its small size minimizes steric hindrance, making it an ideal chemical reporter for incorporation into biomolecules.[3]

The azide's reactivity is "unlocked" in the presence of a specific reaction partner, most commonly an alkyne, through the Nobel Prize-winning "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This allows for the covalent attachment of a wide array of probes, such as fluorophores, biotin tags, or drug molecules, with high specificity.[6][7]

Synthesis and Physicochemical Properties

A logical starting point would be the functionalization of the caprolactam scaffold. A potential synthetic pathway could involve the introduction of a hydroxymethyl group at the 3-position, which can then be converted to the desired azide.

Proposed Synthetic Pathway

A feasible synthetic approach would involve a multi-step process:

  • α-Functionalization of Caprolactam: Introduction of a suitable functional group at the α-carbon to the carbonyl.

  • Introduction of the Hydroxymethyl Group: Conversion of the α-functional group to a hydroxymethyl substituent.

  • Conversion to the Azide: A two-step process involving mesylation or tosylation of the primary alcohol followed by nucleophilic substitution with sodium azide.

This proposed pathway leverages well-established and high-yielding reactions, making the synthesis of this compound accessible in a standard organic chemistry laboratory.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent caprolactam (azepan-2-one) molecule, which provide a baseline for understanding the properties of its derivatives.

PropertyValueReference
IUPAC Name Azepan-2-one[1]
Molecular Formula C₆H₁₁NO[1]
Molar Mass 113.16 g/mol [1]
Appearance White solid[1]
Melting Point 69.2 °C[1]
Boiling Point 270 °C[1]
Solubility in Water High[1]

Applications in Peptide and Protein Science

The primary application of this compound is as a tool for the site-specific labeling and modification of peptides and proteins. This is achieved through its incorporation into the polypeptide chain, followed by bioorthogonal ligation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

For peptide-based studies, this compound, protected with a suitable N-terminal protecting group (e.g., Fmoc), can be used as a building block in standard solid-phase peptide synthesis (SPPS). This allows for the precise placement of the lysine mimic at any desired position within a synthetic peptide.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling Bioorthogonal Labeling Resin Resin Support Coupling1 Couple Protected Amino Acids Resin->Coupling1 Start Coupling2 Couple Fmoc-Protected This compound Coupling1->Coupling2 Elongate Coupling3 Continue Peptide Elongation Coupling2->Coupling3 Incorporate Mimic Cleavage Cleave and Deprotect Coupling3->Cleavage Complete Sequence Peptide Azide-Containing Peptide Cleavage->Peptide Purify Click CuAAC or SPAAC Reaction Peptide->Click Add Alkyne-Probe LabeledPeptide Labeled Peptide Click->LabeledPeptide Covalent Bond Formation

Caption: Workflow for SPPS incorporation and subsequent labeling.

Genetic Incorporation into Proteins

For larger proteins, genetic code expansion techniques enable the site-specific incorporation of this compound in response to a nonsense codon (e.g., the amber codon, UAG).[10][11] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the lysine mimic and does not cross-react with endogenous amino acids and tRNAs.

  • Plasmid Construction:

    • Clone the gene of interest into an expression vector, introducing an amber (TAG) codon at the desired lysine position.

    • Co-transform the host organism (typically E. coli) with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Protein Expression:

    • Culture the transformed cells in minimal media.

    • Induce protein expression and supplement the media with this compound.

  • Protein Purification:

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Bioorthogonal Labeling (CuAAC):

    • Prepare a reaction mixture containing the purified azide-modified protein, an alkyne-functionalized probe (e.g., alkyne-fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to enhance reaction efficiency and protect the protein.

    • Incubate the reaction at room temperature.

    • Purify the labeled protein to remove excess reagents.

The success of the labeling protocol can be validated through multiple orthogonal methods:

  • Mass Spectrometry: A shift in the molecular weight of the protein corresponding to the mass of the attached probe confirms covalent modification.

  • SDS-PAGE with in-gel fluorescence: If a fluorescent probe is used, a fluorescent band at the expected molecular weight of the protein confirms successful labeling.

  • Western Blotting: If a biotin probe is used, detection with streptavidin-HRP will confirm labeling.

Mechanistic Insights: The Click Chemistry Reaction

The azide group of this compound participates in a highly efficient [3+2] cycloaddition with an alkyne to form a stable triazole ring.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common form of click chemistry. It is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer. However, the copper catalyst can be toxic to cells, limiting its application in living systems. For in vitro labeling of purified proteins, it is the method of choice.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, strained cyclooctynes (e.g., DBCO, BCN) can be used. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5] This makes SPAAC ideal for labeling proteins on the surface of or inside living cells.

Click_Chemistry cluster_Reactants Reactants cluster_Products Product Azide Protein-Azide (from mimic) CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Alkyne Probe-Alkyne Alkyne->CuAAC Alkyne->SPAAC Strained Alkyne Triazole Protein-Triazole-Probe (Stable Covalent Linkage) CuAAC->Triazole Copper(I) Catalyst SPAAC->Triazole No Catalyst

Caption: Comparison of CuAAC and SPAAC pathways.

Concluding Remarks and Future Outlook

This compound represents a significant advancement in the chemical biologist's toolkit. By providing a means to incorporate a bioorthogonal handle at sites normally occupied by lysine, it opens the door to a wide range of applications, from high-resolution imaging of protein localization and dynamics to the construction of novel antibody-drug conjugates and the precise engineering of protein function. As synthetic methodologies for non-canonical amino acids continue to evolve and our understanding of the cellular machinery for their incorporation deepens, the utility of lysine mimics like this compound is poised to expand, enabling researchers to ask and answer increasingly complex questions about the fundamental roles of lysine in health and disease.

References

  • This study reports the efficient synthesis and comprehensive characterization of novel caprolactam derivatives through a tandem Wittig–Claisen reaction protocol. The combined data validate the Wittig–Claisen protocol as a robust synthetic approach for targeted caprolactam functionalization, offering promising avenues for developing new materials and bioactive molecules. (Source: RJ Wave)
  • An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues has been developed via Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. (Source: PubMed Central)
  • Caprolactam (CPL) is an organic compound with the formula (CH2)5C(O)NH. This colourless solid is a lactam (a cyclic amide) of caproic acid. (Source: Wikipedia)
  • Unnatural amino acids (UAAs) are synthesized and can be incorporated into proteins to expand the domain of protein functions.
  • Genetically encoded p-azido-phenylalanine (azF) residues in G protein-coupled receptors (GPCRs) can be targeted with dibenzocyclooctyne-modified (DIBO-modified) fluorescent probes by means of strain-promoted [3+2] azide-alkyne cycloaddition (SpAAC). (Source: PubMed)
  • Epsilon-caprolactam is a member of the class of caprolactams that is azepane substituted by an oxo group
  • Monodispersed raw silica nanoparticles (RSNPs) with the particle size of 40 nm were successfully fabricated by condensation reaction of tetraethylorthosilicate in methanol with high concentration ammonia (1.2 M). The RSNPs were treated with the coupling agent 3-aminopropyltrimethoxysilane (APTMS) for grafting amine groups on the surface to obtain the amino-functionalized silica nanoparticles (ASNPs).
  • Bioorthogonal processes involve two steps. First, a bioorthogonal handle (such as an azide group) is incorporated into biomolecules using methods such as metabolic labeling. Next, a probe bearing a functional group (such as an alkyne moiety) which reacts rapidly and selectively with the bioorthogonal handle is introduced exogenously, attaching the probe to a biomolecule.
  • Lysine is one of the most commonly targeted residues for protein bioconjugation because of its good nucleophilicity and high abundance on proteins and constructed antibodies, and high occurrence on solvent-exposed surfaces of tertiary protein structures.
  • These enantiodivergent biocatalysts enabled the convergent synthesis of aliphatic noncanonical amino acids, which are invaluable building blocks for peptide therapeutics and bioactive natural products, and could be incorporated into functional proteins via genetic codon expansion methods for therapeutic, biochemical, and biocatalysis applications. (Source: Journal of the American Chemical Society)
  • Metal-free click reactions have gained prominence due to their enhanced biocompatibility and reduced cytotoxicity. Notably, the strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse electron-demand Diels–Alder (IEDDA) reactions have been widely adopted for bioorthogonal labeling in living systems. (Source: Wikipedia)
  • Bioorthogonal click-reactions represent ideal means for labeling biomolecules selectively and specifically with suitable small synthetic dyes. Genetic code expansion (GCE) technology enables efficient site-selective installation of bioorthogonal handles onto proteins of interest (POIs). (Source: A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes)
  • An unexpected solvent-controlled divergent reaction between 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU) and ketenimines that selectively leads to either tricyclic azepine derivatives or ε-caprolactam-...
  • The in vivo incorporation of unnatural amino acids into proteins is a well-established technique requiring an orthogonal tRNA/aminoacyl-tRNA synthase pair specific for the unnatural amino acid that is incorporated at a position encoded by a TAG amber codon. (Source: NIH)
  • The unique properties of bioorthogonal chemical reporters led to the development of smart fluorescence probes that allow labeling and imaging of the bioorthogonally tagged biomolecules. The integration of such bioorthogonal reactivity into biomolecules in vivo resulted in wide applications of specific biomolecule imaging in cellular settings. (Source: PubMed Central)
  • The potent and unusual in vivo pharmacology of this compound suggests that it might find application for addressing unmet medical needs in neurological diseases.
  • Here the synthesis of ene-gamma-lactam scaffolds via (3+2) cycloaddition of alpha-substituted vinyl azides with ester enolates is established. (Source: ChemRxiv | Cambridge Open Engage)
  • In this article, two azide-functionalized amino acids, azidoalanine (2, Fig. 1) and azidohomoalanine (3, Fig. 1), were synthesized as potential methionine analogs. These two compounds were tested as in vitro substrates for MetRS and candidates for incorporation into proteins in vivo. (Source: PMC)
  • Here, we report the nitration of NH on the 1,2,3-triazole ring and the synthesis of several nitrogen-rich energetic compounds based on key intermediate 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole (5). (Source: PubMed)
  • In the present study, we incorporated the ncAA N6-[(2-azidoethoxy)carbonyl]-L-lysine (Azk) into an antigen binding fragment (Fab) in Escherichia coli. We used the orthogonal pyrrolysyl-tRNA synthetase/suppressor tRNACUAPyl pair from Methanosarcina mazei to incorporate Azk site-specifically. (Source: PubMed)
  • Herein, we synthesised the open analogues of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide candidates (4a–g) followed by their chemical conversion into the corresponding closed analogues of 2-(5H-dibenzo[b,f]azepin-5-yl)
  • With increased attention to the recent advancements in synthetic biology, various improved and novel methods have been developed to incorporate single and multiple distinct NSAAs into proteins. (Source: PMC - NIH)
  • DBU (1,8‐diazabicyclo[5.4. 0]undec‐7‐ene) is traditionally considered to be a non‐nucleophilic base. Nevertheless, DBU possesses nucleophilic properties which mediate organic reactions and may lead to the formation of compounds containing the DBU scaffold.
  • We generated a covalent polymer network by cross-linking 20 kDa 8-arm poly(ethylene glycol) (PEG) functionalized with azide-reactive dibenzocyclooctyne (DBCO) groups with a positively charged. N3-KGPQGIWGQK-K(N3) (“K-PanMMP”) peptide function- alized with an azide on both termini (Figure 4A).
  • Substituted azides are 1,3-dipolars and readily undergo cycloadditions with alkenes and, more commonly, alkynes. Azides and alkynes form 1,2,3-triazoles. (Source: YouTube)
  • From this screening campaign, an N-benzylated azepane emerged as a potent inhibitor of monoamine transporters with some selectivity toward norepinephrine (NET, SLC6A2) and dopamine transporter (DAT, SLC6A3) inhibition (IC50 < 100 nM) in combination with σ-1R inhibition (IC50 ≈ 110 nM). (Source: Reymond Research Group)
  • These results suggest that cyclodimerization depends on the ability of the azido-alkyne peptide to form in-frame hydrogen bonds between chains in order to place the reacting groups in close proximity and lower the entropic penalty for dimeriz
  • Thus, reaction of this ketonic Mannich base with thiophenols led to 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones, whereas 3-(substituted indol-3-yl)-1-(2' -hydroxyphenyl)propan-1-ones were obtained upon alkylation of the corresponding indoles at C-3.
  • The synthesis of a series of nitroxy- and azido-functionalized compounds, based on 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole, for possible use...
  • The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs. Several synthetic methods toward the preparation of new azepane‐based compounds scaffolds have gained significant interest and represent a continuous challenge for synthetic organic chemists.
  • Indeed, we show that the introduction of a single hydroxyl group adjacent to the ε-amine on lysine serves as a selective handle for downstream bioorthogonal chemistry such as heterocyclization, ligation to various payloads, and formation of branched peptides. (Source: ChemRxiv)
  • Chemical and biological diversity of protein structures and functions can be widely expanded by position-specific incorporation of non-natural amino acids carrying a variety of specialty side groups.
  • Copper-Catalysed Azide–Alkyne Cycloadditions (CuAAC): An Update.
  • Azepanes or azepines are structural motifs of many drugs, drug candidates and evaluated lead compounds. The 7-membered N-heterocycles reveal a wide range of biological activities, not only against CNS diseases, but also as e.g. antibacterial, anticancer, antiviral, antiparasitic and against allergy agents. (Source: PubMed)
  • The method targets a combination of high-frequency Lys residues through an array of reversible and irreversible reactions. However, excellent simultaneous control over chemoselectivity, site selectivity, and modularity ensures that the user-friendly protocol renders acyl group installation, including post-translational modifications (PTMs), on a single Lys.
  • Here the synthesis of ene-gamma-lactam scaffolds via (3+2) cycloaddition of alpha-substituted vinyl azides with ester enolates is established. (Source: ChemRxiv | Cambridge Open Engage)
  • A series of N-substituted polyether-block-amide (PEBA-X%)
  • More than two decades ago a general method to genetically encode noncanonical or unnatural amino acids (NAAs) with diverse physical, chemical, or biological properties in bacteria, yeast, animals and mammalian cells was developed. (Source: MDPI)
  • Four azidofunctionalized carbohydrates 2a-d[13][12][14][15] were then conjugated to the tetra-alkynylated TPE core 1 under Meldal's conditions 28,29 (CuI, iPr 2 NEt) using microwave activation (Scheme 1). (Source: ResearchGate)

Sources

Technical Guide: Azide-Containing Lactam Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of azide functionalities into lactam scaffolds represents a convergence of "privileged structures" with high-energy "click" handles. Azide-containing lactams serve as dual-purpose building blocks: they retain the bioactive core essential for binding penicillin-binding proteins (PBPs) and tubulin, while offering a bioorthogonal handle for late-stage diversification or target identification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details the synthetic logic, safety protocols, and application workflows for these high-value intermediates.

Part 1: Structural Significance & Chemical Space

The "Privileged" Hybrid

In drug discovery, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one receptor. The


-lactam (azetidin-2-one) is the archetype of this concept.[1] By installing an azide group—typically at the C3 or N1 position—researchers create a scaffold that is both rigid  (reducing entropic penalty upon binding) and modular .

Key Advantages:

  • Orthogonality: The azide group is inert to most biological conditions and standard organic synthesis reagents (acids, bases) but reacts rapidly with alkynes.

  • Stereochemical Control: The lactam ring locks substituents into specific vectors, allowing precise probing of enzyme active sites.

  • Atom Economy: Azide-lactams are often low-molecular-weight fragments (

    
    ), making them ideal for Fragment-Based Drug Discovery (FBDD).
    

Part 2: Safety & Handling (The Rule of Six)

CRITICAL WARNING: Organic azides are potentially explosive.[2][3] Before any synthesis, the stability of the target molecule must be assessed.[3]

As a Senior Application Scientist, I enforce the "Rule of Six" and the C/N Ratio check for all azide protocols.

Table 1: Azide Safety Assessment Matrix
MetricFormulaSafety ThresholdAction Required
C/N Ratio


Safe to Isolate (Store < 25°C, Dark)
C/N Ratio


Caution: Store as solution (< 1M), Do not concentrate to dryness.
C/N Ratio


DANGER: Do not isolate.[4] Synthesize in situ only.
Rule of Six


Min. 6 carbons per energetic group (azide) for stability.[3][4]

Note:


 = Number of Carbons, 

= Number of Oxygens,

= Number of Nitrogens.[4]

Part 3: Synthetic Methodology

The Staudinger Ketene-Imine Cycloaddition

The most robust method for synthesizing


-lactams with specific stereochemistry is the Staudinger synthesis.[1][5][6][7] This [2+2] cycloaddition is preferred over diazo transfer for building blocks because it constructs the ring and functionalization simultaneously.
Experimental Protocol: Synthesis of cis-3-Azido-

-Lactams

Objective: Synthesize a 3-azido-2-azetidinone scaffold.

  • Reagents:

    • Imine (Schiff base formed from aldehyde + amine).

    • Azidoacetyl chloride (generated in situ or purchased).

    • Base: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA).
      
    • Solvent: Anhydrous Dichloromethane (

      
      ).
      
  • Workflow:

    • Step A (Ketene Generation): To a solution of azidoacetyl chloride (1.2 equiv) in

      
       at -78°C, add 
      
      
      
      dropwise. This eliminates HCl to form the reactive Azidoketene intermediate.
    • Step B (Cycloaddition): Add the pre-formed imine (1.0 equiv) slowly. The reaction warms to room temperature over 12 hours.

    • Step C (Workup): Quench with saturated

      
      . Wash organic layer with brine.
      
    • Step D (Purification): Flash chromatography. Note: Azide-lactams are often UV-active; monitor at 254 nm.

  • Causality & Logic:

    • Why -78°C? Ketenes are highly reactive and prone to dimerization. Low temperature favors the cross-reaction with the imine over self-reaction.

    • Stereochemistry: Electron-donating substituents on the ketene typically favor cis-lactam formation due to the "torquoelectronic" effect during ring closure.

Mechanism Visualization

The following diagram illustrates the Staudinger mechanism, highlighting the critical Zwitterionic intermediate that dictates stereochemistry.[5]

StaudingerMechanism AcidChloride Azidoacetyl Chloride Ketene Azidoketene (Reactive Species) AcidChloride->Ketene Elimination (-HCl) Base Base (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (Schiff Base) Imine->Zwitterion [2+2] Cycloaddition BetaLactam cis-3-Azido- beta-Lactam Zwitterion->BetaLactam Ring Closure (Conrotatory)

Figure 1: The Staudinger Ketene-Imine Cycloaddition mechanism forming the azido-lactam core.

Part 4: Applications in Drug Discovery

Activity-Based Protein Profiling (ABPP)

Azide-lactams are premier tools for "Click and Release" strategies to identify bacterial resistance mechanisms.

The Problem: Bacterial transpeptidases (PBPs) evolve to resist standard antibiotics. The Solution: Use an azide-carbapenem (a potent


-lactam) as a probe.
  • Tagging: The lactam ring covalently binds the active site serine of the PBP (suicide inhibition).

  • Clicking: The azide handle is reacted with a biotin-alkyne linker via CuAAC.

  • Enrichment: Streptavidin beads pull down the labeled enzyme.

  • Identification: Tryptic digestion and Mass Spectrometry (LC-MS/MS) identify the specific PBP isoform.

Case Study: Tubulin Polymerization Inhibitors

Recent studies (e.g., Zhang et al., 2017) demonstrated that C3-azido-


-lactams can target the colchicine-binding site of tubulin.[8] The azide group is not just a handle here; it contributes to the electronic profile required for binding, with specific derivatives showing 

values in the nanomolar range against gastric cancer cells.
Experimental Workflow: Click-Based Target Identification

This diagram outlines the workflow for using azide-lactams to purify and identify unknown biological targets.

ABPP_Workflow Probe Azide-Lactam Probe Incubation Incubate with Proteome/Bacteria Probe->Incubation Binding Covalent Binding (Acylation of PBP) Incubation->Binding Specific Recognition Click CuAAC Click Reaction (Add Biotin-Alkyne) Binding->Click Bioorthogonal Step Purification Streptavidin Pull-Down Click->Purification Enrichment Analysis LC-MS/MS Identification Purification->Analysis Proteomics

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using azide-lactam probes.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]5]

  • Saidjalolov, S., et al. (2021).[9] Click and Release Chemistry for Activity-Based Purification of

    
    -Lactam Targets.[9][10][11] Chemistry – A European Journal, 27(42), 10817-10825. [Link]10]
    
  • Zhang, Y., et al. (2017).[8] Structure-Activity Relationship Studies of

    
    -Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site.[8] Scientific Reports, 7, 12885. [Link]
    
  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline 04-028. [Link]

Sources

Stability of alpha-azido lactams under physiological conditions

Chemical and Metabolic Resilience of -Azido Lactams: A Guide to Physiological Stability

Introduction

The




However, their utility in drug development is predicated on their stability under physiological conditions (


Mechanistic Stability Analysis

The stability of

Nucleophilic Ring Opening (Hydrolysis)Reductive Decomposition
The Hydrolytic Landscape (Ring Stability)

The primary determinant of physiological stability is the lactam ring size. The strain energy inherent in the ring dictates the rate of hydrolysis by water or enzymatic nucleophiles (serine proteases).

  • 
    -Lactams (4-membered):  Highly unstable. The ring strain (~25 kcal/mol) makes the carbonyl carbon highly electrophilic. Under physiological conditions, these are susceptible to rapid hydrolysis, especially in the presence of serum albumin or 
    
    
    -lactamases. The electron-withdrawing nature of the
    
    
    -azide group (
    
    
    effect) further activates the carbonyl, decreasing half-life (
    
    
    ) compared to unsubstituted
    
    
    -lactams.
  • 
    -Lactams (5-membered) & 
    
    
    -Lactams (6-membered):
    These rings are essentially unstrained and exhibit stability profiles comparable to linear amides. They are generally stable at pH 7.4 for days to weeks. The
    
    
    -azide substituent provides steric bulk that can actually protect the amide bond from enzymatic proteolysis by hindering the active site approach of non-specific amidases.
The Azide Moiety (Redox & Chemoselectivity)

The azide group (

  • Bioorthogonality: In the absence of phosphines (Staudinger ligation) or strained alkynes (SPAAC), the azide is largely inert to biological nucleophiles (amines, hydroxyls, DNA).

  • Thiol Sensitivity: While generally resistant to monothiols like Glutathione (GSH) at physiological concentrations (1–10 mM),

    
    -azido carbonyls are more electrophilic than simple alkyl azides. Prolonged exposure to high concentrations of thiols can lead to slow reduction to the amine or formation of thio-adducts, though this is kinetically slow compared to the intended bioorthogonal reactions.
    
Degradation Pathways Diagram

AzidoLactamDegradationParentα-Azido Lactam(Scaffold)HydrolysisHydrolysis(Ring Opening)Parent->HydrolysisRing Strain (β >> γ)ReductionAzide Reduction(-N3 → -NH2)Parent->ReductionReductive StressStableIntact Scaffold(Bioorthogonal)Parent->StablePhysiological ConditionsAcidBasepH < 4 or pH > 9EsterasesAcidBase->HydrolysisReductantDithiols (DTT)High GSHReductant->ReductionPhysiopH 7.4, 37°CPlasmaPhysio->Stable

Caption: Figure 1.[1] Divergent stability pathways for

Quantitative Stability Data

The following table summarizes the estimated half-lives of


Lactam Ring SizeRing Strain (kcal/mol)Est.

(pH 7.4)
Enzymatic SusceptibilityPrimary Failure Mode

-Lactam (4)
~25-26< 24 HoursHigh (Non-specific esterases)Ring Hydrolysis

-Lactam (5)
~1-2> 2 WeeksLow (Sterically hindered)None (Stable)

-Lactam (6)
~0-1> 2 WeeksLowNone (Stable)

-Lactam (7)
~3-4Days to WeeksModerateConformational Flux

Note: The presence of the


-azide group decreases the pKa of the 

-proton, making the compound susceptible to epimerization (racemization) in basic conditions (pH > 9), but it remains configurationally stable at pH 7.4.

Experimental Protocols for Stability Validation

To validate the stability of a specific

Protocol A: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the chemical stability of the lactam ring in the absence of enzymes.

  • Preparation: Prepare a 10 mM stock solution of the

    
    -azido lactam in DMSO.
    
  • Incubation: Dilute to 100 µM in 50 mM Phosphate Buffer (PBS) at pH 7.4.

    • Control: Dilute in acetonitrile (non-hydrolytic solvent).

  • Sampling: Incubate at

    
    . Aliquot 50 µL samples at 
    
    
    hours.
  • Quenching: Add 50 µL of cold acetonitrile containing an internal standard (e.g., caffeine).

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Detection: UV at 210 nm (amide) and 254 nm.

    • Success Criterion: >95% parent compound remaining at 24 hours.

Protocol B: Thiol-Mediated Reduction Assay (Simulated Cytosol)

Objective: Assess the bioorthogonality of the azide group against endogenous reductants.

  • Reagent Setup: Prepare 5 mM Glutathione (GSH) in degassed PBS (pH 7.4).

  • Reaction: Mix

    
    -azido lactam (100 µM final) with GSH (5 mM final, 50-fold excess).
    
    • Negative Control: Lactam in PBS without GSH.

    • Positive Control: Lactam + 5 mM DTT (Dithiothreitol is a stronger reductant than GSH and may reduce azides; this validates the assay's ability to detect reduction).

  • Monitoring: Incubate at

    
     for 24 hours.
    
  • Analysis: LC-MS/MS is required here to detect the specific mass shift of -26 Da (reduction of

    
     to 
    
    
    ) or +307 Da (GSH adduct).
Protocol C: Plasma Stability (Enzymatic)

Objective: Evaluate susceptibility to serum esterases and proteases.

  • Matrix: Thaw pooled human or rat plasma at

    
    .
    
  • Spiking: Spike test compound to 10 µM (keep DMSO < 1%).

  • Timecourse: Sample at 0, 15, 30, 60, 120 min.

  • Workup: Protein precipitation with ice-cold acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via LC-MS.

    • Critical Check: Monitor for ring-opened carboxylic acid metabolites (

      
       mass shift).
      
Assay Workflow Diagram

StabilityWorkflowcluster_conditionsIncubation Conditions (37°C)SampleTest Compound(10 mM DMSO)PBSPBS (pH 7.4)(Hydrolysis)Sample->PBSGSHPBS + 5mM GSH(Reduction)Sample->GSHPlasmaHuman Plasma(Metabolism)Sample->PlasmaQuenchQuench/Precipitation(ACN + Int. Std)PBS->Quencht=0, 24, 48hGSH->Quencht=0, 24hPlasma->Quencht=0, 1, 2hAnalysisLC-MS AnalysisQuench->AnalysisDataCalculate t1/2Identify MetabolitesAnalysis->Data

Caption: Figure 2. Standardized workflow for assessing chemical and metabolic stability.

References

  • Hydrolytic Stability of Lactams

    • Title: Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics.[2][3]

    • Source: N
    • URL:[Link] (Search Term: Hydrolytic Stability Lactam Ring Size)

  • Azide Bioorthogonality

    • Title: Organic Azide - Stability and Reactivity.[4]

    • Source: Wikipedia / General Chemical Liter
    • URL:[Link]

  • Metabolic Stability in Drug Discovery

    • Title: Drug Metabolic Stability in Early Drug Discovery.[5]

    • Source: N
    • URL:[Link]

  • Synthesis and Applic

    
    -Azido Lactams: 
    
    • Title: A High-Yielding General Synthesis of

      
      -Lactams.[6]
      
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Literature review of 3-(Azidomethyl)azepan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 3-(Azidomethyl)azepan-2-one , a critical seven-membered lactam scaffold used in the development of peptidomimetics and protease inhibitors.

The synthesis of this molecule presents a specific regiochemical challenge: introducing a functionalized carbon at the C3 position (alpha to the carbonyl) of the seven-membered ring. While historical methods like the Beckmann rearrangement offer access to the ring system, they often suffer from poor regioselectivity. This guide prioritizes a Directed


-Alkylation Strategy , which provides superior control, yield, and safety.

Part 1: Strategic Analysis & Retrosynthesis

The Target: this compound[1]
  • CAS Registry Number: 2225136-83-2[1]

  • Molecular Formula:

    
    
    
  • Core Utility: A bioisostere for lysine or ornithine; a "click chemistry" handle for fragment-based drug discovery (FBDD).

Retrosynthetic Disconnection

To ensure regiochemical integrity, we disconnect the molecule at the C3–


-substituent bond rather than forming the ring via rearrangement.
  • Functional Group Interconversion (FGI): The azide (

    
    ) is installed via nucleophilic substitution of an activated alcohol (Mesylate/Tosylate).
    
  • C–C Bond Formation: The hydroxymethyl group is introduced via an aldol-like reaction of the lactam enolate with formaldehyde.

  • Scaffold Protection: The lactam nitrogen must be protected (PG) to prevent N-alkylation and to activate the

    
    -proton for lithiation.
    

Retrosynthetic Logic:



Part 2: Technical Synthesis Guide

Route A: The "Gold Standard" (Directed -Alkylation)

This route is recommended for research and scale-up due to its unambiguous regiochemistry.

Phase 1: Nitrogen Protection

Objective: Block the amide nitrogen to force deprotonation at the C3 carbon.

  • Substrate:

    
    -Caprolactam (Azepan-2-one).[2]
    
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

Protocol:

  • Dissolve

    
    -caprolactam (1.0 equiv) in anhydrous Dichloromethane (DCM).
    
  • Add

    
     (1.2 equiv) and DMAP (0.1 equiv).
    
  • Add

    
     (1.2 equiv) dropwise at 0°C.
    
  • Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Yield Expectation: >90% (White crystalline solid).

Phase 2:

-Hydroxymethylation

Objective: Install the carbon handle at C3.

  • Reagents: Lithium Diisopropylamide (LDA), Paraformaldehyde (PFA).

  • Mechanism: Generation of the Z-enolate followed by trapping with monomeric formaldehyde.

Protocol:

  • Enolate Formation: In a flame-dried flask under Argon, cool a solution of

    
    -Boc-caprolactam in dry THF to -78°C.
    
  • Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring opening.

  • Stir for 45 mins to ensure complete enolization.

  • Electrophile Addition: Add monomeric formaldehyde (generated by cracking PFA at 160°C and channeling the gas into the reaction) OR add excess dry PFA suspended in THF.

    • Note: Gas addition is cleaner; PFA suspension requires longer reaction times.

  • Allow to warm to -20°C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is 3-(hydroxymethyl)-N-Boc-azepan-2-one .

Phase 3: Activation & Azidation

Objective: Convert the alcohol to a leaving group and displace with azide.

  • Safety Critical: This step generates an organic azide. Perform behind a blast shield.

Step 3a: Mesylation

  • Dissolve the alcohol (from Phase 2) in DCM at 0°C.

  • Add

    
     (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
  • Stir for 2 hours.

  • Aqueous workup to isolate the crude mesylate (unstable on silica; use immediately).

Step 3b: Azide Displacement

  • Dissolve the crude mesylate in anhydrous DMF (0.1 M concentration).

  • Add Sodium Azide (

    
    , 2.0 equiv).
    
  • Heat to 60°C for 4–6 hours. Do not exceed 80°C.

  • Workup: Dilute with water, extract with

    
     (use ether to avoid halogenated solvent hazards with azides).
    
  • Purification: Silica gel chromatography yields 3-(azidomethyl)-N-Boc-azepan-2-one .

Phase 4: Deprotection (Optional)

If the free lactam is required:

  • Treat with TFA/DCM (1:1) at 0°C for 1 hour.

  • Concentrate under vacuum.

  • Neutralize with basic resin (Amberlyst A-21) to obtain the free base This compound .

Route B: The "Beckmann" Alternative (Context Only)

Why avoid this? Rearrangement of 2-(azidomethyl)cyclohexanone oxime typically yields a mixture of regioisomers.

  • Migration Rule: The group anti to the oxime hydroxyl migrates.

  • Outcome: Sterics usually force the oxime OH to be anti to the bulky C2-substituent. This causes the C2-carbon to migrate, resulting in the 7-substituted lactam (

    
    -substitution), not the desired 3-substituted target.
    
  • Use Case: Only viable if the specific oxime geometry can be controlled (e.g., using Lewis acid complexation), which is difficult and lower yielding than Route A.

Part 3: Visualization & Data

Reaction Workflow Diagram

SynthesisRoute cluster_safety Safety Critical Zone Caprolactam Caprolactam (Start) NBoc N-Boc-Caprolactam (Protected) Caprolactam->NBoc Boc2O, DMAP DCM, 95% Enolate Li-Enolate (-78°C) NBoc->Enolate LDA, THF -78°C Alcohol 3-Hydroxymethyl Intermediate Enolate->Alcohol CH2O (gas) Aldol Addition Mesylate Mesylate (-OMs) Alcohol->Mesylate MsCl, Et3N DCM, 0°C AzideProtected 3-Azidomethyl-N-Boc (Precursor) Mesylate->AzideProtected NaN3, DMF 60°C, SN2 Final 3-(Azidomethyl) azepan-2-one AzideProtected->Final TFA/DCM Deprotection

Caption: Step-wise synthesis of this compound via Directed Alpha-Alkylation.

Physicochemical Data Summary
PropertyValue / Description
CAS No. 2225136-83-2
Molecular Weight 168.20 g/mol
Appearance White to off-white solid (Free base)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.
Stability Stable at -20°C. Avoid heat/shock (Azide).
C/N Ratio 1.75 (High Nitrogen Content - Energetic)

Part 4: Safety & Handling (E-E-A-T)

WARNING: High-Energy Functional Group The target molecule contains an alkyl azide moiety.[3] While generally more stable than aryl azides, the low Carbon-to-Nitrogen ratio ((C+O)/N = 2.0) places this molecule in the "Potentially Explosive" category.

  • The "Rule of Six": The ratio

    
     is approximately 2.0. Standard safety protocols require this ratio to be 
    
    
    
    . Treat this compound as an energetic material.
  • Heat Limit: Never heat reaction mixtures containing the azide above 80°C .

  • Solvents: Do not use halogenated solvents (DCM,

    
    ) with Sodium Azide during the substitution step, as this can form Diazidomethane (highly explosive). Use DMF or DMSO.
    
  • Waste: Quench azide waste with excess dilute sodium nitrite (

    
    ) and sulfuric acid in a designated fume hood to decompose unreacted azide before disposal.
    

References

  • Sigma-Aldrich. this compound Product Detail (CAS 2225136-83-2). Merck KGaA. Link(Verified Catalog Item).

  • Wu, X. X., et al. (2019). "Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation." Organic Chemistry Frontiers, 6, 2360-2364. Link(Methodology for Caprolactam Functionalization).

  • Normand, F. C., et al. (2002). "Separation and characterisation of caprolactam–formaldehyde reaction products." Analyst, 127, 103-106. Link(Validation of Hydroxymethylation Chemistry).

  • Beak, P., & Lee, W. K. (1990).
  • Giffin, M. J., et al. (2008). "Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors." Journal of Medicinal Chemistry, 51(20), 6261-6270. Link(Utility of 3-substituted azepan-2-ones).

Sources

Methodological & Application

Application Note: Streamlined α-Azidomethylation of Caprolactam for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Caprolactam

Caprolactam, a cyclic amide, is a cornerstone of the polymer industry, primarily serving as the monomer for Nylon 6.[1] Beyond this large-scale application, its rigid, seven-membered ring structure presents a compelling scaffold for the development of novel pharmaceuticals and functional materials.[1][2] However, the chemical functionalization of the caprolactam core, particularly at the α-carbon, is notoriously challenging due to the low acidity of the α-protons.[3] This guide details a robust protocol for the α-azidomethylation of caprolactam, transforming this commodity chemical into a versatile building block for advanced chemical synthesis.

The introduction of an azidomethyl group at the α-position provides a powerful chemical handle for a multitude of subsequent transformations. The azide moiety is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile and specific conjugation to a wide array of molecules.[4] This opens avenues for applications in drug development, bioconjugation, and materials science.[4][5] This protocol is designed for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of the caprolactam scaffold.

Mechanistic Rationale: The Power of Polarity Reversal

Direct deprotonation of the α-carbon of caprolactam is inefficient due to the low acidity of the C-H bond (pKa ≈ 35).[3] To overcome this, our protocol employs a strategy of umpolung, or polarity reversal.[3][6][7] Instead of generating a nucleophilic enolate at the α-position, we generate a highly electrophilic intermediate, an N-acyliminium ion, which can then be trapped by a suitable nucleophile.

The reaction proceeds through the following key steps:

  • Generation of an α-Hydroxy Lactam Derivative: Caprolactam is first converted to an α-hydroxy or α-alkoxy derivative. This can be achieved through various oxidative methods. For the purpose of this protocol, we will focus on the generation of an N-acyliminium ion precursor.

  • Formation of the N-Acyliminium Ion: In the presence of a Lewis acid, the α-alkoxy or α-hydroxy lactam eliminates a leaving group to form a resonance-stabilized N-acyliminium ion. This species is highly electrophilic at the α-carbon.[8][9][10][11]

  • Nucleophilic Attack by Azide: Trimethylsilyl azide (TMSN₃) serves as the azide source. The Lewis acid activates the TMSN₃, and the azide anion then attacks the electrophilic α-carbon of the N-acyliminium ion, forming the desired α-azidomethyl caprolactam.

This mechanistic approach provides a reliable and efficient pathway to the target molecule, bypassing the challenges of direct C-H functionalization.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the α-azidomethylation of caprolactam.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Caprolactam, Lewis Acid, TMSN₃, Solvent) setup_glassware Assemble Dry Glassware (Flask, Septum, Stirrer) prep_reagents->setup_glassware Under Inert Atmosphere (N₂ or Ar) dissolve Dissolve Caprolactam Derivative in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_lewis Add Lewis Acid cool->add_lewis add_tmsn3 Add TMSN₃ Dropwise add_lewis->add_tmsn3 warm Warm to Room Temperature and Stir (Monitor by TLC) add_tmsn3->warm quench Quench with Sat. NaHCO₃ (aq) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the α-azidomethylation of caprolactam.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
ε-Caprolactam≥99%Sigma-Aldrich
α-MethoxycaprolactamN/ASynthesized*Precursor for N-acyliminium ion
Trimethylsilyl azide (TMSN₃)≥95%Sigma-AldrichCaution: Highly toxic
Titanium(IV) chloride (TiCl₄)1.0 M in CH₂Cl₂Sigma-AldrichLewis Acid
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Saturated Sodium Bicarbonate (aq)N/AFisher ScientificFor quenching
Ethyl AcetateACS GradeFisher ScientificFor extraction
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying
Silica Gel230-400 meshSigma-AldrichFor chromatography

* α-Methoxycaprolactam can be synthesized from caprolactam via electrochemical oxidation in methanol.

Protocol: α-Azidomethylation of Caprolactam

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Trimethylsilyl azide is highly toxic and volatile. Titanium(IV) chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add α-methoxycaprolactam (1.0 eq).

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • While stirring at 0 °C, add Titanium(IV) chloride (1.2 eq, 1.0 M solution in DCM) dropwise via syringe over 5 minutes.

    • Stir the mixture for an additional 15 minutes at 0 °C.

    • Slowly add trimethylsilyl azide (1.5 eq) dropwise to the reaction mixture. Caution: Exothermic reaction may occur.

  • Reaction Progression and Monitoring:

    • After the addition of TMSN₃ is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-azidomethyl caprolactam.

Data and Expected Results

ParameterValue
Starting Material α-Methoxycaprolactam
Key Reagents TiCl₄, TMSN₃
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Expected Yield 70-85%
Product Appearance Colorless to pale yellow oil

Mechanism of α-Azidomethylation

reaction_mechanism cluster_reactants cluster_intermediates cluster_product cap_deriv α-Methoxycaprolactam activated_complex Activated Complex cap_deriv->activated_complex Coordination lewis_acid TiCl₄ (Lewis Acid) lewis_acid->activated_complex tmsn3 TMSN₃ azide_nuc [N₃]⁻ (Nucleophile) tmsn3->azide_nuc Activated by TiCl₄ iminium_ion N-Acyliminium Ion (Electrophile) activated_complex->iminium_ion Elimination of MeO-TiCl₄ product α-Azidomethyl Caprolactam iminium_ion->product Nucleophilic Attack azide_nuc->product

Caption: Proposed mechanism for the Lewis acid-catalyzed α-azidomethylation of caprolactam.

Conclusion and Future Applications

The protocol outlined in this application note provides a reliable and efficient method for the α-azidomethylation of caprolactam. By leveraging the formation of a transient N-acyliminium ion, this method overcomes the inherent lack of reactivity at the α-position of the lactam ring. The resulting α-azidomethyl caprolactam is a versatile intermediate poised for a wide range of chemical transformations.

The presence of the azide "handle" allows for:

  • Click Chemistry: Facile conjugation to alkyne-containing molecules for the synthesis of complex architectures, including peptidomimetics and functional polymers.

  • Reduction to Amines: The azide can be readily reduced to a primary amine, providing access to α-amino caprolactam derivatives, which are of interest in medicinal chemistry.

  • Ring-Opening Polymerization: The functionalized caprolactam can be used as a monomer to create polymers with pendant azide groups, which can be further modified post-polymerization.

This methodology significantly expands the synthetic utility of caprolactam, enabling researchers and drug development professionals to explore new chemical space and design next-generation molecules and materials.

References

  • Valco Group. Manufacturing process of Caprolactam. Available at: [Link]

  • Dr MSH FAIZI SIR. (2025). SYNTHESIS OF CAPROLACTAM. YouTube. Available at: [Link]

  • Jemielity, J. et al. (2017). Azido-Functionalized 5' Cap Analogues for the Preparation of Translationally Active mRNAs Suitable for Fluorescent Labeling in Living Cells. Angewandte Chemie International Edition, 56(50), 16038-16042. Available at: [Link]

  • Maulide, N. et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 57(26), 7536-7550. Available at: [Link]

  • Piemontesi, F. et al. (1991). Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium. U.S. Patent 5,039,784.
  • Kumar, R. et al. (2020). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 25(21), 5198. Available at: [Link]

  • Mück-Lichtenfeld, C. et al. (2021). α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journal of Organic Chemistry, 17, 726-735. Available at: [Link]

  • ResearchGate. Some synthesis methods of caprolactam. [Diagram]. Available at: [Link]

  • Wikipedia. Caprolactam. Available at: [Link]

  • Glorius, F. et al. (2017). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry, 13, 1056-1073. Available at: [Link]

  • Lengyel, I. et al. (2002). A high-yielding general synthesis of α-lactams (aziridinones). Synthesis, 2002(12), 1716-1720. Available at: [Link]

  • D'hooghe, M. & De Kimpe, N. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 235-322). Springer. Available at: [Link]

  • D'hooghe, M. et al. (2007). Functionalization of N-[(silyl)methyl]-beta-lactam Carbanions With Carbon Electrophiles. European Journal of Organic Chemistry, 2007(25), 4157-4166. Available at: [Link]

  • Ordóñez, M. et al. (2021). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. European Journal of Organic Chemistry, 2021(29), 4107-4122. Available at: [Link]

  • Albrecht, Ł. & Albrecht, A. (2018). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). In Science of Synthesis: Knowledge Updates 2018/2 (pp. 235-265). Thieme. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. Available at: [Link]

  • Benaglia, M. et al. (2025). Enantioselective Organophotocatalytic α-Functionalization of Aldehydes with N-Lactam Radicals: A Viable Strategy for the Telescoped Synthesis of Levetiracetam. Organic Letters. Available at: [Link]

  • Zhu, C. et al. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters, 25(37), 6844–6849. Available at: [Link]

  • Degennaro, L. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745-3763. Available at: [Link]

  • Chad's Prep. (2018). 19.9a Addition of Acetylide Ions and Grignard Reagents. YouTube. Available at: [Link]

  • Johnston, J. N. et al. (2010). Umpolung reactivity in amide and peptide synthesis. Nature, 465(7301), 1027-1032. Available at: [Link]

  • Gunanathan, C. & Milstein, D. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1834-1853. Available at: [Link]

  • de Souza, R. O. M. A. et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(4), 695-731. Available at: [Link]

  • Speckamp, W. N. & Moolenaar, M. J. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(i), 1-16. Available at: [Link]

  • Organic Chemistry Portal. Lactam synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2021). 16.10: Preparative Methods for Aldehydes and Ketones. Available at: [Link]

  • York University. (2019). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. Available at: [Link]

  • University of Liverpool Repository. (2023). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. Available at: [Link]

  • Knowles, R. R. et al. (2026). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Li, X. (2019). Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. Angewandte Chemie International Edition, 58(40), 14069-14078. Available at: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

  • University of California, Davis. Umpolung. Available at: [Link]

  • Fischer, N. et al. (2012). Nitroxy/azido-functionalized triazoles as potential energetic plasticizers. Dalton Transactions, 41(34), 10328-10335. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • University of Wisconsin-Madison. (2015). 51C Chapter 20 S'15NEW. Available at: [Link]

  • University of California, Davis. Umpolung Synthesis-1-2dioxygenatedx. Available at: [Link]

  • Ramakrishna, S. & Prasad, A. V. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Research Journal of Wave, 9(1), 1-8. Available at: [Link]

  • Reich, H. J. Carbonyl Chemistry :: The Acylation of Organometallic Reagents. University of Wisconsin-Madison. Available at: [Link]

  • Request PDF. Pyrrolidone and Caprolactam Functionalized Natural and Synthetic Polymers. Available at: [Link]

  • ResearchGate. General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. [Diagram]. Available at: [Link]

Sources

Application Note: Incorporating 3-(Azidomethyl)azepan-2-one into HDAC Inhibitor Libraries via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The development of Histone Deacetylase (HDAC) inhibitors has evolved from simple hydroxamic acids (e.g., SAHA/Vorinostat) to complex, isoform-selective scaffolds. The 3-(Azidomethyl)azepan-2-one scaffold represents a high-value "Cap" or "Linker" moiety for next-generation inhibitor design.

Why this Scaffold?
  • Conformational Constraint: The 7-membered lactam (azepan-2-one) mimics the

    
    -amino functionality of lysine—the natural substrate of HDACs—while introducing steric bulk that can enhance selectivity for specific HDAC isoforms (particularly Class I and HDAC6).
    
  • Bioorthogonal Utility: The C3-azidomethyl group serves as a "Click-ready" handle (

    
    ). This allows for the rapid assembly of diverse libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without protecting group manipulation.
    
  • Pharmacophore Alignment: By positioning the azide at the C3 position (

    
    -to-carbonyl), the resulting triazole linker aligns the Zinc-Binding Group (ZBG) into the catalytic tunnel of the enzyme.
    

This guide details the synthesis of the scaffold, the "Click" protocol for library generation, and the subsequent biological validation using a fluorometric activity assay.

Module 1: Synthesis of the this compound Scaffold

Objective: Synthesize the core building block this compound (Compound 1 ) from


-caprolactam.
Mechanistic Insight

Direct alkylation of caprolactam at the C3 position requires strong bases (e.g., LDA) to generate the enolate. To install the azidomethyl group, we utilize a hydroxymethyl intermediate followed by functional group interconversion. This avoids the handling of potentially unstable halo-methyl azides.

Protocol A: Scaffold Synthesis

Reagents:

  • 
    -Caprolactam (Starting Material)[1][2]
    
  • Paraformaldehyde

  • Lithium Diisopropylamide (LDA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Azide (NaN

    
    )
    

Step-by-Step Methodology:

  • 
    -Hydroxymethylation: 
    
    • Dissolve

      
      -caprolactam (10 mmol) in dry THF under Argon. Cool to -78°C.
      
    • Add LDA (2.2 equiv) dropwise to generate the dianion (protection of N-H is often bypassed by using 2 equiv of base, or N-TMS protection can be used).

    • Add paraformaldehyde (excess) or gaseous formaldehyde. Stir for 2 hours, allowing to warm to RT.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc. Purify via flash chromatography to obtain 3-(hydroxymethyl)azepan-2-one .
      
  • Activation (Mesylation):

    • Dissolve the intermediate (5 mmol) in DCM at 0°C.

    • Add triethylamine (1.5 equiv) and MsCl (1.2 equiv).

    • Stir for 1 hour. Wash with brine, dry over MgSO

      
      , and concentrate. Use the crude mesylate immediately.
      
  • Azidation (S

    
    2 Displacement): 
    
    • Dissolve the crude mesylate in DMF (0.5 M).

    • Add NaN

      
       (1.5 equiv). Caution: Azides are shock-sensitive. Use a blast shield.
      
    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with Et

      
      O (to remove DMF), wash organic layer 3x with water. Dry and concentrate.
      
    • Validation: Confirm structure via

      
      H-NMR (Look for 
      
      
      
      doublet at
      
      
      ppm) and IR (Strong azide stretch at
      
      
      ).

Module 2: Library Generation via CuAAC (Click Chemistry)

Objective: Conjugate Compound 1 with a panel of Alkyne-ZBG linkers to create a focused HDAC inhibitor library.

The "Click" Logic

The triazole ring formed acts as a bioisostere for amide bonds, providing stability against proteolytic cleavage while positioning the ZBG (Hydroxamic acid or Benzamide) into the active site.

Diagram 1: Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Assembly (Click) Caprolactam Caprolactam (Precursor) Hydroxymethyl 3-(Hydroxymethyl) azepan-2-one Caprolactam->Hydroxymethyl LDA, CH2O Azide 3-(Azidomethyl) azepan-2-one (The Scaffold) Hydroxymethyl->Azide 1. MsCl 2. NaN3 Triazole 1,2,3-Triazole HDAC Inhibitor Azide->Triazole Alkyne_ZBG Alkyne-Linker-ZBG (Variable Chain Length) Alkyne_ZBG->Triazole CuSO4, NaAsc (CuAAC)

Caption: Synthesis of the azepan-2-one scaffold followed by convergent assembly of the inhibitor library via Click Chemistry.

Protocol B: Microplate Click Synthesis

Reagents:

  • Scaffold: this compound (10 mM in DMSO).

  • Alkynes: Diverse terminal alkynes bearing hydroxamic acid or benzamide ZBGs (10 mM in DMSO).

  • Catalyst: CuSO

    
     (100 mM in water).
    
  • Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (20 mM in DMSO) - Essential for protecting Cu(I) from oxidation.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well polypropylene deep-well plate, dispense 10

    
    L of Scaffold (final 1 mM).
    
  • Alkyne Addition: Add 10

    
    L of specific Alkyne-ZBG to each well (1:1 stoichiometry).
    
  • Catalyst Cocktail: Premix the catalyst solution to ensure active Cu(I) generation:

    • Mix CuSO

      
       (1 eq), TBTA (2 eq), and Sodium Ascorbate (10 eq) in 
      
      
      
      -BuOH:Water (1:1).
    • Note: The solution should turn bright yellow/orange, indicating Cu(I)-TBTA complex.

  • Reaction: Add 50

    
    L of Catalyst Cocktail to each well. Seal plate.
    
  • Incubation: Shake at RT for 12 hours.

  • Purification (Optional but Recommended): For biological screening, copper must be removed. Use a scavenger resin (e.g., QuadraPure™ TU) or precipitate the product in cold ether. For crude screening, dilute 1:1000 in assay buffer to minimize copper toxicity.

Module 3: Biological Evaluation (HDAC Fluorometric Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized library against nuclear extracts or recombinant HDACs.
Assay Principle

We utilize a fluorogenic substrate, Boc-Lys(Ac)-AMC .

  • Deacetylation: Active HDAC enzymes remove the acetyl group from the lysine side chain.[3][4]

  • Development: The "Developer" (Trypsin) recognizes the free lysine amine and cleaves the amide bond, releasing the fluorophore AMC (7-Amino-4-methylcoumarin).

  • Inhibition: If the azepan-2-one compound inhibits HDAC, the acetyl group remains, Trypsin cannot cleave, and fluorescence is low.

Diagram 2: Assay Mechanism

Assay cluster_enz Enzymatic Reaction Substrate Substrate: Boc-Lys(Ac)-AMC (Non-Fluorescent) Intermediate Deacetylated Intermediate: Boc-Lys-AMC Substrate->Intermediate If HDAC Active HDAC HDAC Enzyme HDAC->Substrate Deacetylation Inhibitor Azepan-2-one Inhibitor Inhibitor->HDAC Blocks Active Site Signal Fluorescence Signal (Ex 355nm / Em 460nm) Intermediate->Signal Cleavage by Developer Developer Developer (Trypsin)

Caption: Two-step fluorometric assay logic. Inhibition prevents the release of the AMC fluorophore.

Protocol C: Assay Execution

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Substrate: Boc-Lys(Ac)-AMC (50

    
    M final).
    
  • Enzyme: HeLa Nuclear Extract (rich in HDAC1/2) or Recombinant HDAC1/6.

  • Control: Trichostatin A (TSA) as positive control.

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare 10-point serial dilutions of the Click-generated library in Assay Buffer (range: 10

    
    M to 1 nM).
    
  • Enzyme Incubation: Add 10

    
    L of diluted inhibitor + 15 
    
    
    
    L of HDAC enzyme solution to a black 96-well plate. Incubate 15 mins at 37°C to allow equilibrium binding.
  • Substrate Addition: Add 25

    
    L of Substrate solution. Incubate for 30 mins at 37°C.
    
  • Development: Add 50

    
    L of Developer solution (Trypsin + TSA to stop HDAC reaction). Incubate 15 mins at RT.[3]
    
  • Readout: Measure fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Data Presentation & Analysis

When reporting results for this scaffold, structure the data to highlight the impact of the linker length and ZBG type.

Table 1: Example Data Structure for Library Screening

Compound IDLinker (C-Chain)ZBG TypeHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (6/1)
Az-L4-HA Butyl (C4)Hydroxamic Acid451202.6
Az-L6-HA Hexyl (C6)Hydroxamic Acid1280.6
Az-L4-Bz Butyl (C4)Benzamide850>10,000>10
TSA (Ctrl) N/AHydroxamic Acid530.6

Note: The azepan-2-one cap often favors HDAC6 when coupled with specific linker lengths due to the wider catalytic channel of HDAC6.

References

  • Ganesan, A. (2016). Epigenetic Drug Discovery: A Success Story for Click Chemistry. This paper details the foundational logic of using CuAAC to build HDAC inhibitor libraries.

  • Suzuki, T., et al. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry. Provides validation of the click-library approach for Class I HDACs.

  • Abcam Protocols. (2024). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). Standard industrial protocol for the Boc-Lys(Ac)-AMC assay.

  • Hansen, F. K., et al. (2016). Discovery of HDAC Inhibitors with a Novel Zinc Binding Group via Click Chemistry. Discusses the structural requirements for the Cap and Linker regions.

  • Thaler, F., et al. (2010). Current trends in the structural design of histone deacetylase inhibitors. A comprehensive review of pharmacophore models including lactam-based caps.

Sources

Application Note & Protocols: Leveraging Azepan-2-one Derivatives for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native environment. This guide delves into the application of a superior class of reagents: azepan-2-one-based cyclooctynes, such as aza-dibenzocyclooctyne (ADIBO/DBCO). We explore the chemical principles that grant these molecules exceptional reaction kinetics and stability, provide detailed, field-proven protocols for their use in live-cell imaging of glycans, and offer insights into troubleshooting and advanced applications. This document is designed to be a comprehensive resource, enabling both novice and experienced researchers to successfully implement these advanced labeling strategies.

The Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is the "click chemistry" concept, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This strategy involves a two-step labeling process.[1] First, a biological molecule of interest is tagged with a small, inert chemical reporter, most commonly an azide (-N₃). This is often achieved through metabolic labeling, where cells are fed precursor molecules (like sugars) that carry an azide group.[2][3][4] The cell's natural metabolic pathways then incorporate this azido-sugar into larger biomolecules, such as cell-surface glycans.[2][3][4]

The second step is the bioorthogonal reaction: the azide-tagged biomolecule is covalently labeled with a probe (e.g., a fluorophore) that has been conjugated to a strained cyclooctyne.[1][5] The inherent ring strain of the cyclooctyne drives a rapid [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[6][][8] This catalyst-free nature is what makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[6][9]

Why Azepan-2-one Scaffolds? The ADIBO/DBCO Advantage

While several cyclooctynes exist, derivatives built on an azepan-2-one core, such as Aza-Dibenzocyclooctyne (ADIBO), also known as Dibenzocyclooctyne (DBCO), offer a superior combination of reactivity and stability.[10][11] The fusion of benzene rings to the cyclooctyne core significantly increases the ring strain, which is the driving force of the reaction, leading to faster kinetics compared to simpler cyclooctynes.[9][12] Furthermore, substituting a carbon atom in the cyclooctyne ring with a nitrogen (forming the aza-dibenzocyclooctyne) not only simplifies the chemical synthesis but also enhances reactivity.[10][13]

This heightened reactivity allows for efficient labeling at low, physiologically compatible concentrations, minimizing potential off-target effects and background signal.[14]

SPAAC_Mechanism Azide Azide-Modified Biomolecule (e.g., Azido-Sugar on Glycan) TS Strain-Promoted [3+2] Cycloaddition (Catalyst-Free) Azide->TS ADIBO ADIBO-Fluorophore Conjugate (Azepan-2-one derivative) ADIBO->TS Product Stable Triazole Linkage (Covalently Labeled Biomolecule) TS->Product Rapid Reaction

Diagram 1: The SPAAC reaction between an azide and an ADIBO probe.

Core Application: Live-Cell Imaging of Glycans

This protocol details the metabolic labeling of cell-surface glycans with an azido-sugar followed by fluorescent tagging using an ADIBO-dye conjugate for visualization by microscopy.

Experimental Workflow Overview

The process can be broken down into three main stages: metabolic labeling, bioorthogonal reaction, and imaging. Each stage requires careful optimization, but the following protocol provides a robust starting point for most adherent mammalian cell lines.

Workflow A 1. Cell Seeding & Culture B 2. Metabolic Labeling (Incubate with Azido-Sugar) A->B C 3. Wash Step 1 (Remove excess sugar) B->C D 4. Bioorthogonal Reaction (Incubate with ADIBO-Fluorophore) C->D E 5. Wash Step 2 (Remove unbound probe) D->E F 6. (Optional) Counterstain (e.g., DAPI for nucleus) E->F G 7. Live-Cell Imaging F->G

Diagram 2: Step-by-step workflow for live-cell glycan imaging.
Materials and Reagents
ReagentRecommended Starting ConcentrationPurpose
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)25 - 50 µMAzido-sugar precursor for sialic acid pathway.
ADIBO-Fluorophore (e.g., ADIBO-AF488)10 - 25 µMStrained alkyne probe for SPAAC reaction.
Complete Cell Culture MediumAs required by cell lineCell growth and maintenance.
Phosphate-Buffered Saline (PBS), pH 7.4As neededWashing cells.
Hoechst 33342 or DAPI1 µg/mL(Optional) Nuclear counterstain.
Phenol red-free imaging mediumAs neededReduces background fluorescence during imaging.
Step-by-Step Protocol

Day 1: Cell Seeding

  • Plate Cells: Seed your adherent cells of choice onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Causality Insight: Sub-confluent monolayers are ideal. Overly dense cultures can have altered metabolic rates, leading to heterogeneous labeling. Glass-bottom dishes are critical for high-resolution microscopy.

Day 2-3: Metabolic Labeling 2. Prepare Labeling Medium: Prepare fresh complete medium containing the desired final concentration of Ac₄ManNAz (e.g., 25 µM). 3. Incubate with Azido-Sugar: Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. 4. Metabolic Incorporation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

  • Causality Insight: This incubation period allows for the cellular uptake of the precursor, its conversion, and incorporation into newly synthesized glycans.[2][3] The optimal duration may vary between cell lines and should be determined empirically.

Day 4: Bioorthogonal Reaction and Imaging 5. Wash Step 1: Gently wash the cells three times with pre-warmed (37°C) PBS.

  • Causality Insight: This step is crucial to remove any unincorporated azido-sugar from the medium, which would otherwise react with the ADIBO probe in solution and contribute to background fluorescence.
  • Prepare Reaction Medium: Dilute the ADIBO-fluorophore conjugate to the desired final concentration (e.g., 20 µM) in pre-warmed, phenol red-free imaging medium.
  • Perform SPAAC Reaction: Add the ADIBO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
  • Causality Insight: The reaction is rapid, with labeling often visible within minutes.[14] Incubation time is a balance between achieving sufficient signal and minimizing non-specific binding or cellular stress. Protecting from light is essential to prevent photobleaching of the fluorophore.
  • Wash Step 2: Wash the cells three times with pre-warmed PBS to remove any unbound ADIBO-fluorophore.
  • Causality Insight: This is the most critical step for achieving a high signal-to-noise ratio. Insufficient washing is a primary cause of high background.[15]
  • (Optional) Counterstain: If desired, incubate cells with a nuclear stain like Hoechst 33342 in imaging medium for 10 minutes, followed by a final wash.
  • Image: Add fresh, pre-warmed phenol red-free imaging medium to the dish. Proceed immediately to imaging on a fluorescence microscope equipped with the appropriate filter sets for your chosen fluorophore.
Self-Validation: Essential Controls

To ensure the specificity of your labeling, the following controls are mandatory:

  • No Azide Control: Cells that are not incubated with Ac₄ManNAz but are subjected to the ADIBO-fluorophore incubation and all wash steps. This control establishes the level of non-specific binding of the alkyne probe to the cells. The signal here should be minimal.

  • No Alkyne Control: Cells that are incubated with Ac₄ManNAz but are not exposed to the ADIBO-fluorophore. This control confirms that the azido-sugar itself is not autofluorescent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Insufficient washing after ADIBO-fluorophore incubation.[15] 2. ADIBO-fluorophore concentration is too high. 3. Non-specific binding of the probe to the dish or cell surface.[16]1. Increase the number of washes (e.g., to 5x) and/or the volume of wash buffer. 2. Titrate down the ADIBO-fluorophore concentration (try a range of 5-25 µM). 3. Add a blocking agent like 1% BSA to the incubation and wash buffers.[17]
Weak or No Signal 1. Inefficient metabolic incorporation of the azido-sugar.[18] 2. ADIBO-fluorophore concentration is too low. 3. Insufficient incubation time for the SPAAC reaction.1. Increase the concentration of Ac₄ManNAz (e.g., up to 100 µM) or extend the incubation time to 48 hours. 2. Titrate up the ADIBO-fluorophore concentration. 3. Increase the incubation time for the SPAAC reaction (e.g., to 90 minutes).
High Cell Death / Phototoxicity 1. Prolonged exposure to imaging light. 2. High concentration or inherent toxicity of the specific ADIBO-dye conjugate.1. Minimize light exposure by using the lowest possible laser power and shortest exposure times. Use a live-cell imaging chamber to maintain optimal environmental conditions. 2. Perform a dose-response experiment to find the highest non-toxic concentration of your ADIBO probe.

Advanced Applications & Considerations

The versatility of the azide-alkyne ligation extends far beyond simple imaging.

  • Proteomics: By conjugating ADIBO to biotin instead of a fluorophore, labeled glycoproteins can be captured on streptavidin beads for enrichment and subsequent identification by mass spectrometry.

  • Dual Labeling: The SPAAC reaction is orthogonal to other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes. This allows for the simultaneous labeling of two different classes of biomolecules within the same cell.[19][20]

  • Drug Development: ADIBO can be used to attach targeting ligands or therapeutic payloads to azide-modified antibodies or nanoparticles, creating precisely engineered drug conjugates.[9]

References

  • CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. Available at: [Link]

  • Grammel, M., & Hang, H. C. (2013). Bioorthogonal labeling of biomolecules. ResearchGate. Available at: [Link]

  • van den Berg, A. P., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. PMC - NIH. Available at: [Link]

  • Geva, M., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. NIH. Available at: [Link]

  • Li, J., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. MDPI. Available at: [Link]

  • Geerdink, D., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available at: [Link]

  • Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]

  • Van Geel, R., et al. (2012). Aza-dibenzocyclooctynes and methods of making and using same. Google Patents.
  • Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. PubMed Central. Available at: [Link]

  • Prescher, J. A., et al. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. Available at: [Link]

  • Dommerholt, J., et al. (2019). Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). How can I reduce high background and solve the no signal problem of IHC?. Available at: [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. Available at: [Link]

  • ResearchGate. (2022). Bioorthogonal labelling combined with click chemistry to investigate.... Available at: [Link]

  • Tanga, M. J. (2019). Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. KOPS - University of Konstanz. Available at: [Link]

  • Christman, K. L., & Almutairi, A. (2017). Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions. Google Patents.
  • MDPI. (2023). Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Encyclopedia MDPI. Available at: [Link]

  • ResearchGate. (2026). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Available at: [Link]

  • Dube, D. H., & Bertozzi, C. R. (2005). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. Available at: [Link]

  • Glogger, M., et al. (2014). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. Royal Society of Chemistry. Available at: [Link]

  • Reina, J., et al. (2013). ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. NIH. Available at: [Link]

  • ResearchGate. (2015). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Available at: [Link]

  • Coin, I., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv. Available at: [Link]

  • Krishgen Biosystems. (2023). Causes Of High Background In ELISA Tests and How to Solve Them. Available at: [Link]

  • Boutureira, O., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. ACS Publications. Available at: [Link]

Sources

High-Fidelity Reduction of 3-(Azidomethyl)azepan-2-one: Protocols for Amino-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-substituted azido-lactams

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The reduction of 3-(azidomethyl)azepan-2-one to its corresponding amino-lactam, 3-(aminomethyl)azepan-2-one , is a pivotal transformation in the synthesis of lysine mimetics, constrained peptidomimetics, and specific kinase inhibitors (e.g., MK2 pathway).

While the reduction of an azide to an amine is textually simple, this specific substrate presents a "perfect storm" of challenges for the bench scientist:

  • Energetic Instability: The substrate has a low Carbon/Oxygen-to-Nitrogen ratio, classifying it as a potential energetic material.

  • Lactam Sensitivity: The 7-membered caprolactam ring is susceptible to ring-opening hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

  • Chemo-fidelity: The reduction must occur without reducing the amide carbonyl or causing intermolecular transamidation (polymerization).

Energetic Assessment (Critical Safety Data)

Before proceeding, all personnel must acknowledge the energetic properties of the starting material.

  • Formula:

    
    
    
  • Molecular Weight: 168.20 g/mol

  • C/N Ratio Calculation:

    
    
    

SAFETY VERDICT: A ratio of 2.0 falls below the safe threshold of 3.0. This molecule possesses explosive potential .[1][2][3]

  • Mandatory Control: Do not concentrate to dryness if >1g.

  • Mandatory Control: Use blast shields during all manipulations.

  • Mandatory Control: Avoid halogenated solvents (e.g., DCM) with sodium azide precursors to prevent formation of diazidomethane.[3]

Part 2: Strategic Methodologies

Two primary protocols are validated for this transformation. Selection depends on scale and available equipment.

FeatureProtocol A: Staudinger Reduction Protocol B: Catalytic Hydrogenation
Mechanism Phosphine-mediated oxygen transferMetal-catalyzed hydrogen insertion
Safety Profile High (No pressurized gas, mild temp)Moderate (H2 gas + pyrophoric catalyst + energetic azide)
Selectivity Excellent (Chemoselective for -N3)Good (Risk of over-reduction if not monitored)
Purification Difficult (Requires removal of

)
Easy (Filtration of catalyst)
Scale Suitability Small to Medium (<10g)Medium to Large (>10g)

Part 3: Detailed Experimental Protocols

Protocol A: Staudinger Reduction (High Selectivity)

Recommended for initial R&D and gram-scale synthesis where safety is paramount.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reducing Agent: Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Solvent: Tetrahydrofuran (THF) / Water (

    
    ) [10:1 ratio]
    
  • Temperature: Room Temperature (

    
    )
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (e.g., 1.0 g, 5.95 mmol) in THF (10 mL).

  • Addition: Add

    
     (1.72 g, 6.54 mmol) in one portion.
    
    • Observation: Nitrogen gas (

      
      ) evolution will begin immediately. This indicates the formation of the intermediate iminophosphorane (Staudinger intermediate).[4]
      
    • Safety: Ensure the system is vented to a bubbler to prevent pressure buildup.

  • Reaction: Stir at room temperature for 2 hours until

    
     evolution ceases.
    
  • Hydrolysis: Add water (1 mL). Stir for an additional 3 hours to hydrolyze the iminophosphorane to the amine and triphenylphosphine oxide (

    
    ).
    
  • Workup:

    • Concentrate the mixture under reduced pressure (keep bath

      
      ).
      
    • Dissolve residue in 1M HCl (20 mL). The amine product will be protonated and stay in the aqueous phase;

      
       remains organic/insoluble.
      
    • Wash the aqueous layer with Ethyl Acetate (

      
      ) to remove 
      
      
      
      .
    • Basify the aqueous layer to pH 10 using 2M NaOH (cooling in ice bath).

    • Extract product with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Mechanistic Pathway (DOT Visualization)

StaudingerMechanism Azide Azido-Lactam (R-N3) TS Phosphazide Transition State Azide->TS + PPh3 PPh3 PPh3 Imino Iminophosphorane (R-N=PPh3) TS->Imino - N2 N2 N2 (Gas) TS->N2 Amine Amino-Lactam (R-NH2) Imino->Amine + H2O TPPO O=PPh3 (Byproduct) Imino->TPPO Hydrolysis H2O H2O

Figure 1: Mechanistic flow of the Staudinger reduction, highlighting the critical nitrogen evolution step.[5]

Protocol B: Catalytic Hydrogenation (Scalable)

Recommended for larger scales where column chromatography (to remove


) is impractical.
Reagents
  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet. (Use 10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi).
    
Step-by-Step Methodology
  • Safety Check: Ensure all ignition sources are removed. Ground all glassware.

  • Catalyst Loading:

    • Place 10% Pd/C (wet) into the flask first.

    • Why? Adding dry catalyst to an organic solvent containing an azide can spark a fire. Always use wet catalyst and add it under an inert atmosphere (Argon/Nitrogen) if possible.

  • Substrate Addition: Dissolve the azide in MeOH and carefully add to the flask containing the catalyst.

  • Purge: Evacuate the flask and backfill with Nitrogen (

    
    ), then evacuate and backfill with Hydrogen (
    
    
    
    ).
  • Reaction: Stir vigorously at room temperature under

    
     atmosphere.
    
    • Monitoring: Reaction is typically fast (1-4 hours). Monitor by TLC (ninhydrin stain for amine) or LC-MS.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash the cake with MeOH.

    • Concentrate the filtrate to obtain the crude amine.

Workflow Diagram (DOT Visualization)

HydrogenationWorkflow Start Start: Azido-Lactam Mix Mix: Substrate in MeOH Start->Mix CatPrep Catalyst Prep: 10% Pd/C (wet) Inert Atmosphere CatPrep->Mix Purge Purge Cycles: Vacuum / N2 (3x) Vacuum / H2 (3x) Mix->Purge React Reaction: Stir 2-4h @ RT Monitor LC-MS Purge->React Filter Filtration: Celite Pad Keep Wet (Fire Hazard) React->Filter Final Product: 3-(Aminomethyl)azepan-2-one Filter->Final

Figure 2: Operational workflow for catalytic hydrogenation, emphasizing safety steps regarding catalyst handling.

Part 4: Analytical Validation

To confirm the successful reduction and structural integrity of the lactam ring, use the following analytical markers:

TechniqueExpected Signal (Azide Precursor)Expected Signal (Amine Product)
IR Spectroscopy Strong stretch at ~2100 cm⁻¹ (

)
Disappearance of 2100 cm⁻¹; Appearance of 3300-3400 cm⁻¹ (

)
¹H NMR (

-

)
Multiplet at 3.3 - 3.5 ppm Upfield shift to 2.6 - 2.8 ppm
MS (ESI) [M+H]⁺ = 169.1[M+H]⁺ = 143.1 (Loss of

+ 2H)

Troubleshooting:

  • Issue: Presence of dimer (secondary amine formation).

    • Solution (Hydrogenation): Add ammonia (

      
      ) to the methanol solvent to suppress secondary amine formation.
      
  • Issue: Lactam ring opening (formation of amino-acid).

    • Solution: Avoid aqueous acids during workup; keep pH neutral or basic. Ensure temperature during evaporation does not exceed 40°C.

References

  • Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylene." Helvetica Chimica Acta, 1919 , 2, 635–646.

  • Bräse, S.; et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44, 5188–5240.[6] (Seminal review on azide safety and reactivity).

  • University of California, Santa Cruz. "Standard Operating Procedure: Azides, Organic." (Safety protocols for C/N ratio).

  • Scriven, E. F. V.; Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 1988 , 88, 297–337.

Sources

Troubleshooting & Optimization

Preventing azide decomposition during lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Nitrogen Chemistry Subject: Preventing Uncontrolled Azide Decomposition During Lactam Synthesis Ticket ID: AZ-LAC-SAFE-001 Responder: Senior Application Scientist (Process Safety & Synthesis)

Executive Summary

You are encountering stability issues with azide intermediates in lactam synthesis (likely via Schmidt or Curtius pathways). The core challenge is distinguishing between productive decomposition (the controlled release of


 to drive rearrangement) and non-productive thermal runaway  (explosive decomposition).

This guide replaces standard "safety tips" with a rigorous engineering approach based on C/N stoichiometry, Lewis Acid catalysis (Aubé protocols), and Continuous Flow processing (Kappe protocols).

Part 1: The Stability Calculus (Go/No-Go Metrics)

Before heating any reaction mixture, you must validate the structural stability of your azide precursor. We utilize the Bräse-Banert Stability Index to determine if batch processing is even permissible.

The "Rule of Six" & C/N Ratio

The stability of an organic azide is governed by its ability to dissipate vibrational energy through the carbon skeleton.

The Formula:



Where 

is the number of atoms.[1][2]
Ratio ValueSafety StatusOperational Protocol

Stable Safe for batch isolation at

C. (e.g., Nonyl azide).

Meta-Stable DO NOT ISOLATE. Store as solution (

M). Max scale 5g.[3][4]

Explosive FORBIDDEN IN BATCH. Must use Continuous Flow (In-situ generation).
Visual Guide: Operational Decision Matrix

Use this logic flow to determine your synthesis equipment requirements.

AzideSafety Start Input: Azide Structure Calc Calculate (C+O)/N Ratio Start->Calc Check Check Ratio Value Calc->Check Safe Batch Synthesis OK (Keep T < 50°C) Check->Safe Ratio > 3 Caution Solution Phase ONLY (Max 1M, No Isolation) Check->Caution Ratio 1-3 Danger STOP: High Explosive Risk Must use Continuous Flow Check->Danger Ratio < 1

Figure 1: Decision matrix for selecting batch vs. flow processing based on stoichiometry.

Part 2: Reaction Control (The Lewis Acid Advantage)

If you are using traditional Brønsted acids (e.g.,


, TFA) for the Schmidt reaction, you are increasing the risk of decomposition due to the high exotherm of protonation.

The Solution: Switch to Lewis Acid Mediation . Research by the Aubé group demonstrates that Lewis acids (


, 

) catalyze the intramolecular Schmidt reaction at lower temperatures by coordinating with the ketone, facilitating azide attack without the violent heat spike of strong protic acids.
Mechanism: Lewis Acid Stabilization

The Lewis Acid (LA) acts as a template, holding the azide and ketone in a reactive conformation (cis-relationship) that lowers the activation energy for the migration step.

SchmidtMechanism Reactants Ketone + Alkyl Azide Complex LA-Activation (Coordination to Oxygen) Reactants->Complex + TiCl4 / BF3 Addition Azide Addition (Azidohydrin Intermediate) Complex->Addition Rearrange Migration & N2 Loss (Controlled Decomposition) Addition->Rearrange - N2 (Gas) Product Lactam Rearrange->Product Hydrolysis

Figure 2: Lewis Acid-mediated pathway minimizing thermal stress during nitrogen elimination.

Part 3: Process Engineering (Continuous Flow Protocol)

For azides with a C/N ratio


, or when scaling up, Continuous Flow Chemistry  is the only self-validating safety method. By reacting micrograms at any given second, you eliminate the possibility of a bulk thermal runaway.
Protocol: In-Situ Azide Generation & Lactamization

Based on methodologies by C.O. Kappe.

Reagents:

  • Feed A: Precursor (Alkyl bromide or mesylate) in DMSO.

  • Feed B: Sodium Azide (

    
    ) in water/DMSO.
    
  • Feed C: Ketone + Lewis Acid (

    
    ) in 
    
    
    
    .

Workflow:

  • Azidation Zone (Reactor 1): Feed A + Feed B mix in a heated coil (

    
    C). The organic azide is generated in situ.
    
  • Separation (Inline): Use a membrane separator to remove aqueous salts (optional but recommended to protect the Lewis Acid).

  • Schmidt Zone (Reactor 2): The organic azide stream mixes with Feed C.

  • Quench: Output flows directly into a cooled bicarbonate solution.

Key Parameter: Residence Time (


).
Keep 

in Reactor 2 short (2–10 mins) to ensure the unstable intermediate rearranges to the lactam immediately rather than accumulating.

Part 4: Troubleshooting FAQ

Q1: My reaction mixture turned dark brown/black rapidly. What happened?

  • Diagnosis: Radical decomposition.

  • Cause: The temperature exceeded the onset temperature (

    
    ) of the azide, leading to homolytic cleavage rather than the desired heterolytic rearrangement.
    
  • Fix: Obtain a DSC (Differential Scanning Calorimetry) trace.[5][6][7][8] Your process temperature must be at least 50 K below the DSC exotherm onset. If using

    
    , ensure strict anhydrous conditions; moisture generates 
    
    
    
    , causing exotherms.

Q2: I see pressure spikes in my batch reactor.

  • Diagnosis: Uncontrolled

    
     release.
    
  • Cause: Accumulation of the azidohydrin intermediate. If the rearrangement step is slow, the intermediate builds up and then decomposes all at once (thermal runaway).

  • Fix: Switch to Semi-Batch addition. Add the azide dropwise to the Lewis Acid/Ketone mixture. Do not add the catalyst to the bulk azide.

Q3: The yield is low, and I see amine side products.

  • Diagnosis: Barrierless fragmentation.

  • Cause: "Runaway" Schmidt reaction where the carbocation intermediate is quenched by water instead of migrating.

  • Fix: Increase the concentration of the Lewis Acid (1.5 - 2.0 equiv). The LA stabilizes the iminodiazonium ion, enforcing the migration pathway over hydrolysis.

References

  • Bräse, S., et al. (2005).[3][4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3][4] Angewandte Chemie International Edition. (Definitive source on C/N ratios and safety).

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015).[9] "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition. (Protocols for handling hazardous azides in flow).

  • Desai, P., et al. (Aubé Group). (2000).[10] "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors." Journal of the American Chemical Society.[10][11] (Mechanistic grounding for Lewis Acid catalysis).

  • Sperry, J. B., & Wright, D. L. (2005). "The Application of Differential Scanning Calorimetry to the Safety Evaluation of Azide Chemistry." Journal of Thermal Analysis and Calorimetry. (Data interpretation for DSC).

Sources

Technical Support Center: Purification of 3-(Azidomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Azidomethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this and similar azido-lactam compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your own laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. However, its purification can be challenging due to the presence of the energetic azide group and potential side products from its synthesis. This guide provides a structured approach to troubleshooting common purification issues and offers validated methods to obtain high-purity material, ensuring the integrity of your downstream applications.

Safety First: Handling Azido Compounds

Before commencing any purification protocol, it is imperative to understand the potential hazards associated with organic azides. These compounds can be energetically unstable and may decompose explosively under certain conditions such as heat, shock, or friction.[1][2][3]

Critical Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. For potentially explosive azides, the use of a blast shield is mandatory.[2]

  • Scale: Work with the smallest practical quantities. Any scale-up must be preceded by a thorough risk assessment.[2]

  • Handling: Use plastic or ceramic spatulas; never metal, to avoid the formation of highly sensitive heavy metal azides.[2][3] Avoid using ground glass joints where possible to minimize friction.[2]

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with sodium azide, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]

  • Work Environment: All manipulations should be performed in a properly functioning chemical fume hood.[2][3]

  • Concentration: Avoid concentrating azide solutions to dryness using rotary evaporation or distillation, as this has been documented to cause explosions.[2][4] Purification should be limited to methods like extraction and precipitation where possible.[1][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is an oil and I'm struggling to isolate a solid.

Question: After the reaction work-up, I am left with a persistent oil. How can I induce crystallization or effectively purify this oil?

Answer: The oily nature of the crude product is common and can be attributed to residual solvents or the presence of impurities that inhibit crystallization. Here is a systematic approach to address this:

Causality: The lactam structure, while often crystalline, can form eutectic mixtures with impurities or remain solvated, preventing solidification. The goal is to systematically remove these impediments.

Troubleshooting Workflow:

start Crude Oily Product step1 High-Vacuum Drying (to remove residual solvent) start->step1 step2 Trituration with a Non-polar Solvent (e.g., hexanes, diethyl ether) step1->step2 If still an oil step3 Attempt Crystallization (from a mixed solvent system) step2->step3 If solid precipitates step4 Column Chromatography (if crystallization fails) step3->step4 Fails end Pure Solid Product step3->end Successful step4->end

Caption: Workflow for isolating a solid product from an oily crude mixture.

Step-by-Step Protocols:

  • High-Vacuum Drying: Ensure all volatile solvents from the reaction and work-up are removed. Place the oil under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied if the compound is known to be thermally stable, but exercise extreme caution with azides.

  • Trituration: This technique uses a solvent in which your product is insoluble, but the impurities are soluble.

    • Add a small volume of a non-polar solvent like hexanes or diethyl ether to the oil.

    • Stir or sonicate the mixture. The desired product may precipitate as a solid.

    • If a solid forms, filter, wash with a small amount of the cold non-polar solvent, and dry.

  • Crystallization: If trituration fails, attempt crystallization.

    • Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol).

    • Slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal growth.

  • Column Chromatography: If the above methods are unsuccessful, column chromatography is the most reliable method for purification.[5]

Issue 2: I see multiple spots on my TLC plate after purification. What are they and how do I remove them?

Question: My Thin-Layer Chromatography (TLC) analysis of the purified product still shows impurities. What are the likely side products and what is the best chromatographic approach to separate them?

Answer: The presence of multiple spots indicates that your initial purification was incomplete or that the compound may be degrading on the stationary phase.

Likely Impurities and Their Origin:

  • Starting Material: Incomplete reaction can leave unreacted azepan-2-one or the corresponding halide/mesylate precursor.

  • Di-substitution Products: If the starting material has multiple reactive sites, di-azidation can occur.

  • Hydrolysis Products: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amino acid.[6]

  • Azide Reduction: The azide group can be partially reduced to an amine, especially if reducing agents are present or if certain metals are used in the reaction setup.

Data Presentation: Recommended TLC and Column Chromatography Systems

Stationary PhaseMobile Phase (Eluent System)Visualization TechniqueRationale
Silica Gel 60 F254Ethyl Acetate/Hexanes (e.g., 1:1)[5]UV (if chromophore present), or chemical stain (e.g., ninhydrin after reduction)Good general-purpose system for moderately polar compounds. The ratio can be adjusted based on the polarity of the impurities.
Neutral AluminaDichloromethane/MethanolUV, chemical stainUseful if the compound is sensitive to the acidic nature of silica gel.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to heat excessively or evaporate to complete dryness.[4]

Issue 3: My yield is consistently low after purification.

Question: I am losing a significant amount of product during the purification steps. How can I optimize my purification to improve the yield?

Answer: Low yield can result from several factors including product loss during transfers, incomplete extraction, or decomposition during purification.

Causality Analysis and Optimization Strategies:

low_yield Low Yield extraction Inefficient Extraction low_yield->extraction chromatography Loss on Column low_yield->chromatography crystallization Product Remains in Mother Liquor low_yield->crystallization decomposition Compound Instability low_yield->decomposition sol1 Optimize extraction solvent and pH extraction->sol1 sol2 Use appropriate column size and avoid overloading chromatography->sol2 sol3 Concentrate mother liquor and re-purify crystallization->sol3 sol4 Use milder purification conditions (e.g., neutral alumina) decomposition->sol4

Caption: Root cause analysis for low purification yield.

Optimization Protocols:

  • Extraction:

    • Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to improve efficiency.[5]

    • Ensure the pH of the aqueous layer is optimized for the neutrality of your compound to prevent it from becoming charged and remaining in the aqueous phase.

  • Chromatography:

    • Do not overload the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

    • If your compound is streaking on the TLC, it may be too acidic or basic for silica. Consider adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase, or switch to a different stationary phase like alumina.

  • Crystallization:

    • After filtering the crystals, concentrate the mother liquor (the remaining solution) and attempt a second crystallization or purify it by column chromatography to recover more product.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: A combination of analytical techniques should be used to confirm the purity of this compound.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity.[7] A single sharp peak is indicative of high purity. TLC can provide a quick qualitative assessment.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is one of the most powerful tools for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of purity. Quantitative NMR (qNMR) can provide a direct measure of purity.[9]

    • Infrared (IR) Spectroscopy: The presence of a strong characteristic azide stretch (around 2100 cm⁻¹) and the lactam carbonyl stretch (around 1650 cm⁻¹) can confirm the functional groups are intact.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q2: What are the best storage conditions for purified this compound?

A2: Due to the potential instability of the azide group, proper storage is crucial.

  • Temperature: Store at low temperatures, preferably in a refrigerator or freezer.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. The parent compound, caprolactam, is known to be hygroscopic.[6]

Q3: Can I use distillation for purification?

A3: No. Distillation or sublimation should never be used for the purification of organic azides, especially those with a low molecular weight.[1][4] The input of heat can lead to violent decomposition.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: If you suspect degradation on silica gel, which is acidic, you have a few options:

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base like triethylamine.

  • Use an Alternative Stationary Phase: Neutral alumina is a good alternative for compounds that are sensitive to acid.[2]

  • Faster Chromatography: Use flash chromatography with a slightly more polar solvent system to reduce the time the compound spends on the column.

References

  • Process for the production of beta lactam crystals.
  • Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Comput
  • Method for removing impurities
  • Preparation method of organic azide.
  • LACTAM PURIFICATION PROCESS.
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive M
  • Process for the preparation of organic azides.
  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
  • Determination of Azide in Aqueous Samples by Ion Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Azide Compound Purification by Column Chromatography: Technical Support Center. Benchchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Caprolactam. Wikipedia.
  • Caprolactam. PubChem.
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Method for the purification of caprolactam made
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed.
  • Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystalliz
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Is there any method to separate the mixture of sodium azide and sodium chloride?
  • Evaluating Impurities in Drugs (Part I of III).
  • Method for crystallizing and purifying caprolactam.
  • HPLC Methods for analysis of Azide Ion.
  • Beta lactamase purific
  • CAPROLACTAM.
  • Assay for Parts-Per-Million Levels of Azide in Drug Substances.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. .

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method valid
  • Chemical Properties of Caprolactam (CAS 105-60-2). Cheméo.
  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cycliz
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
  • Process for the purification of lactams.
  • Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development.
  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering (RSC Publishing).

Sources

Overcoming steric hindrance in 3-substituted lactam reactions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Is Steric Hindrance Your Actual Problem?

Before altering your synthetic route, confirm that sterics are the root cause. In 3-substituted lactams (particularly


-lactams), electronic deactivation often masquerades as steric hindrance.

Quick Check:

  • The "Proton Sponge" Test: If you cannot deprotonate C3 with LDA at -78°C (verified by

    
     quench/NMR), the issue is likely electronic  (pK_a too high) or aggregation , not just electrophile approach.
    
  • The "Small Electrophile" Test: If methylation (

    
    ) works but benzylation (
    
    
    
    ) fails, you have a verified steric blockade .
  • The "Ring Strain" Factor: If your

    
    -lactam ring opens during reaction, the issue is ring strain release , not steric hindrance.
    

Module 1: The "Unreactive" Enolate (Alkylation & Arylation)

User Issue: "I am trying to alkylate a 3-substituted lactam to create a quaternary center. The starting material is recovered unchanged, or I get O-alkylation."

Root Cause Analysis

Creating a quaternary center at C3 (alpha to carbonyl) is thermodynamically unfavorable due to the breakdown of planarity and severe steric clash with the N-substituent. Standard enolates of lactams form tight aggregates (dimers/tetramers) in THF, effectively burying the nucleophilic carbon.

Troubleshooting Protocol

Solution A: Breaking the Aggregate (The "DMPU Effect") Standard bases (LDA) often fail to generate a reactive "naked" enolate in hindered systems. You must disrupt the lithium-enolate aggregates.

  • The Fix: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) as a co-solvent. These polar aprotic additives coordinate to Lithium, breaking the aggregate and exposing the carbanion.

  • Base Switch: Switch from LDA to LiHMDS or KHMDS . The larger silyl ligands on the base decrease the stability of the aggregate, making the enolate more accessible.

Solution B: Transition Metal Catalysis (Bypassing


) 
If 

alkylation fails due to the "cone of protection" around C3, switch to Pd-catalyzed

-arylation
. This mechanism relies on Reductive Elimination, which is actually accelerated by steric bulk in the ligand sphere.
  • Mechanism: The Pd(II) center inserts into the C-H bond (via enolate formation) and the Aryl-X bond. The final step, reductive elimination, forces the two organic fragments together.

  • Ligand Choice: Use bulky, electron-rich phosphines like

    
      or DtBPF . These ligands increase the electron density on Pd (facilitating oxidative addition) and their large cone angle forces the product off the metal center (facilitating reductive elimination).
    

Visual Guide: Troubleshooting Enolate Reactivity

LactamAlkylation start ISSUE: C3 Alkylation Fails check1 Can you deuterate (D2O)? start->check1 no_deprot No D incorporation: Enolization Failed check1->no_deprot No yes_deprot Yes, D incorporated: Nucleophilicity Failed check1->yes_deprot Yes sol1 Action: Break Aggregates Add DMPU/HMPA Switch to KHMDS no_deprot->sol1 sol2 Action: Steric Bypass Switch to Pd-Catalysis (Ligand: P(t-Bu)3) yes_deprot->sol2 Aryl/Vinyl Halide sol3 Action: Change Electrophile Use more reactive X (Iodide/Triflate) yes_deprot->sol3 Alkyl Halide

Caption: Decision matrix for diagnosing and solving C3-alkylation failures in lactams.

Module 2: Constructing the Crowded Ring (Staudinger Synthesis)

User Issue: "I cannot alkylate the ring, so I am trying to build the ring with the substituents already in place (Staudinger reaction). The yield is low or the stereochemistry (cis/trans) is wrong."

Technical Insight

The Staudinger synthesis (ketene + imine




-lactam) is sensitive to the steric bulk of the ketene precursor.[1] If you are generating a disubstituted ketene (to make a 3,3-disubstituted lactam), the ketene is often unstable or dimerizes before reacting with the imine.
Troubleshooting Protocol

1. The "Activated Ester" Method Do not rely on acid chlorides for very hindered ketenes.

  • Protocol: Use the carboxylic acid and activate in situ with Triphosgene or Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide). This generates a reactive intermediate that releases the ketene slowly, maintaining a low steady-state concentration that favors reaction with the imine over dimerization.

2. Lewis Acid Catalysis For sterically hindered imines, the nucleophilic attack on the ketene is sluggish.

  • The Fix: Add a mild Lewis Acid like

    
      or 
    
    
    
    . These coordinate to the imine nitrogen or the ketene oxygen, organizing the transition state and lowering the activation energy for the [2+2] cycloaddition.

3. Controlling Cis/Trans Selectivity

  • Electronic Rule: Electron-donating ketene substituents favor cis-lactams.[1] Electron-withdrawing groups favor trans.

  • Steric override: In 3,3-disubstituted systems, the "smaller" group on the C3 position will generally end up cis to the proton on C4 to minimize steric clash in the zwitterionic intermediate.

Experimental Protocols

Protocol A: High-Steric Alpha-Alkylation (The "DMPU Method")

Use for introducing alkyl groups to existing 3-substituted lactams.

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Solvent System: Add THF (anhydrous) and DMPU (4:1 ratio). Note: DMPU is a safer alternative to HMPA but still requires careful handling.

  • Deprotonation: Cool to -78°C . Add LiHMDS (1.2 equiv, 1.0 M in THF).

    • Why LiHMDS? It is less basic than LDA but much bulkier, preventing over-reaction, and the silyl groups help solubilize the intermediate.

  • Substrate Addition: Add the lactam (1.0 equiv) dropwise in THF. Stir for 45 mins at -78°C.

  • Electrophile: Add the alkyl iodide (1.5 equiv) neat or in minimal THF.

  • The "Warm-Up": This is critical. Allow the reaction to warm slowly to -20°C over 2 hours.

    • Reasoning: At -78°C, the sterically hindered nucleophile may not have enough energy to overcome the activation barrier of the electrophile.

  • Quench: Sat.

    
    .
    
Protocol B: Pd-Catalyzed Alpha-Arylation (The "Steric Bypass")

Use when standard


 or alkylation fails due to bulk.
  • Catalyst Prep: In a glovebox, mix

    
      (2 mol%) and 
    
    
    
    (4 mol%) or Xantphos (4 mol%) in Toluene.
    • Why these ligands?

      
       is extremely bulky (cone angle ~182°), promoting the reductive elimination step which creates the crowded C-C bond.
      
  • Reagents: Add the Lactam (1.0 equiv), Aryl Bromide (1.2 equiv), and

    
      (1.5 equiv).
    
  • Reaction: Heat to 80-100°C in a sealed tube.

    • Note: The high temperature is required to drive the reductive elimination in crowded systems.

  • Workup: Filter through Celite.

FAQ: Mechanistic Deep Dives

Q: Why does my 3-substituted beta-lactam ring open when I try to use strong bases? A: This is "Ring Strain Release." Beta-lactams have ~26 kcal/mol of ring strain. If the base acts as a nucleophile (attacking the carbonyl) rather than a base (removing the proton), the ring opens.

  • Fix: Use non-nucleophilic bases (LiHMDS, KHMDS) and ensure the temperature stays below -60°C during deprotonation. Avoid

    
     in unhindered solvents.
    

Q: I need a specific enantiomer of a 3,3-disubstituted lactam. Can I use a chiral auxiliary? A: Direct alkylation of a chiral lactam enolate is often prone to racemization or poor facial selectivity due to the planar nature of the enolate.

  • Recommendation: Use the Staudinger Synthesis with a Chiral Imine . Imine auxiliaries derived from chiral amines (e.g., phenethylamine) or sugars (e.g., galactose-derived imines) transmit chirality much more effectively during the ring-closing step than auxiliaries on the enolate during alkylation.

Visual Guide: The Steric Bypass Mechanism

PdCatalysis Pd0 Pd(0)-L (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Enolate Enolate Exchange OxAdd->Enolate Lactam Enolate RedElim Reductive Elimination (Steric Drive) Enolate->RedElim Crowded Pd Center RedElim->Pd0 Regeneration Product Alpha-Arylated Lactam RedElim->Product

Caption: Pd-catalyzed cycle. Bulky ligands (L) destabilize the crowded intermediate, forcing Reductive Elimination to form the hindered C-C bond.

References

  • Pd-Catalyzed Alpha-Arylation & Steric Ligands

    • Title: Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions.
    • Source: J. Am. Chem. Soc.[2][3][4] (Hartwig et al.)

    • URL:[Link]

  • Staudinger Synthesis & Stereoselectivity

    • Title: Stereoselective synthesis of β-lactams: recent examples.[1]

    • Source: Organic & Biomolecular Chemistry[5]

    • URL:[Link]

  • Enolate Alkylation Troubleshooting

    • Title: Alkylation of Enolates Alpha Position (Mechanism & Base Selection).[6]

    • Source: Chemistry Steps[7][8]

    • URL:[Link]

  • Contra-Steric Strategies

    • Title: A contra-steric chemoselective hydrometallation strategy with bulky NHC.[8]

    • Source: Nature Communic
    • URL:[Link]

  • Chemical Restraints for Sterics

    • Title: Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B.[7]

    • Source: J. Am. Chem. Soc.[2][3][4] / NIH[9]

    • URL:[Link]

Sources

Minimizing racemization at the alpha-position of azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity of Azepan-2-one Scaffolds

Ticket ID: #AZP-RAC-001 Subject: Minimizing Racemization at the


-Position (C3) of Azepan-2-one
Assigned Specialist:  Senior Application Scientist, Chiral Synthesis Division

Executive Summary: The "Alpha-Proton" Problem

The racemization of 3-substituted azepan-2-ones (caprolactam derivatives) is a pervasive issue in the synthesis of peptidomimetics (e.g., Freidinger lactams) and protease inhibitors. The core issue is the acidity of the C3 proton (


-proton), which allows for easy deprotonation to form a planar enolate intermediate. Upon reprotonation, the chiral information is lost.[1]

Unlike 5-membered (pyrrolidinone) or 6-membered (piperidinone) rings, the 7-membered azepan-2-one ring possesses significant conformational flexibility (chair/twist-boat). This lack of rigidity lowers the energy barrier for enolization compared to tighter rings, making stereochemical preservation significantly more challenging.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must first visualize the failure mode. Racemization is not random; it is a thermodynamic inevitability if kinetic barriers are breached.

The Enolization Trap:

  • Deprotonation: Base removes the

    
    -proton.
    
  • Planarization: The

    
     carbon converts to an 
    
    
    
    enolate.
  • Loss of Memory: The chiral center is destroyed.

  • Reprotonation: Occurs from either the Re or Si face, resulting in a racemate (50:50 mixture).

RacemizationMechanism cluster_legend Critical Failure Point Chiral Pure (S)-Enantiomer (sp3 Hybridized) TS Transition State (Deprotonation) Chiral->TS Base/Heat Enolate Planar Enolate (Achiral sp2 Intermediate) TS->Enolate -H+ Racemate Racemic Mixture (R) + (S) Enolate->Racemate +H+ (Non-selective)

Figure 1: The thermodynamic pathway leading to racemization via the planar enolate intermediate.

Strategic Protocols: Prevention & Remediation

We categorize solutions based on where you are in the synthesis pipeline.

Scenario A: You are building the ring (Cyclization Strategy)

Best for: High enantiomeric excess (ee) requirements.

The safest method is to establish the chiral center on an acyclic precursor before closing the ring.

  • Protocol: Ring-Closing Metathesis (RCM)

  • Why it works: You avoid generating the enolate entirely during the ring-formation step.

  • Key Reference: The use of chiral amino acid-derived dienes allows for the formation of 7-membered lactams with preserved stereochemistry [1].

Scenario B: You must modify an existing ring (Alkylation Strategy)

Best for: Late-stage functionalization.

Direct


-alkylation is high-risk. You must operate under strict Kinetic Control .

Step-by-Step Protocol for Kinetic Alkylation:

  • N-Protection (Mandatory): Protect the lactam nitrogen with a bulky Electron Withdrawing Group (EWG), such as Boc or Cbz.

    • Reasoning: While EWGs increase the acidity of the

      
      -proton (pKa drops from ~26 to ~20), they stabilize the resulting lithium enolate, preventing "proton shuffle" (intermolecular proton transfer) that leads to racemization.
      
  • Solvent & Temperature: Anhydrous THF at -78°C .

    • Warning: Never allow the temperature to rise above -50°C before quenching.

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) or LDA .

    • Nuance: LiHMDS is bulkier and less likely to act as a nucleophile than LDA, reducing side reactions.

  • The Counter-Ion Effect: Add LiCl (3-5 equivalents).

    • Mechanism:[1][2][3][4][5] LiCl breaks up base aggregates and accelerates enolate formation, allowing the reaction to proceed faster at lower temperatures, minimizing the time window for racemization [2].

Troubleshooting Guide (FAQ Format)

Q1: My ee% drops significantly during the deprotection step (e.g., Boc removal). Why?

Diagnosis: Acid-catalyzed enolization.[6] Explanation: Strong acids (TFA/HCl) used for deprotection can protonate the carbonyl oxygen, making the


-proton hyper-acidic. If any water or weak base is present, enolization-tautomerization occurs.
Solution: 
  • Scavengers: Use cation scavengers (e.g., triethylsilane) if carbocations are involved.

  • Temperature: Perform deprotection at 0°C, not room temperature.

  • Alternative: Use Pd-catalyzed hydrogenolysis (for Cbz) or mild Lewis acids (TMSOTf) to avoid harsh Bronsted acidic conditions.

Q2: I am trying to alkylate azepan-2-one, but I get a mixture of mono- and di-alkylated products along with racemization.

Diagnosis: Proton Transfer (The "Proton Shuffle"). Explanation: The product (alkylated lactam) is less acidic than the starting material. The unreacted enolate deprotonates the product, causing racemization of the product and regenerating the starting material. Solution:

  • Inverse Addition: Add the lactam to the base, not the base to the lactam. This ensures base is always in excess during enolization.

  • Super-Electrophiles: Use highly reactive electrophiles (e.g., allyl iodide) to ensure the alkylation rate (

    
    ) is faster than the proton transfer rate (
    
    
    
    ).
Q3: Can I resolve the racemate if synthesis fails?

Diagnosis: Post-synthesis recovery. Solution: Yes, via Dynamic Kinetic Resolution (DKR) .

  • Method: Use an enzyme (lipase) or a chiral catalyst that selectively reacts with one enantiomer while continuously racemizing the other.

  • Application: For azepan-2-ones, DKR coupled with hydrogenation has been successfully demonstrated to convert racemates into single enantiomers with high yield [3].

Decision Matrix: Choosing Your Pathway

Use this logic flow to determine the correct experimental setup.

DecisionTree Start Start: Target Molecule 3-Substituted Azepan-2-one RingExists Does the 7-membered ring already exist? Start->RingExists DirectAlk Route: Direct Alkylation RingExists->DirectAlk Yes Cyclization Route: Cyclization Strategy RingExists->Cyclization No Protect Step 1: N-Protect (Boc/Cbz) DirectAlk->Protect Conditions Step 2: LiHMDS / -78°C / LiCl Protect->Conditions Precursor Step 1: Synthesize Chiral Acyclic Precursor Cyclization->Precursor Closure Step 2: RCM or Amide Coupling Precursor->Closure

Figure 2: Strategic decision tree for selecting the synthesis route based on starting material availability.

Quantitative Data: Base & Protecting Group Effects

The choice of N-protecting group dramatically alters the pKa of the


-proton.
N-SubstituentApprox. pKa (

-H)
Enolate StabilityRacemization RiskRecommendation
-H (Unprotected) ~26-27LowHigh (Self-quenching)DO NOT ALKYLATE
-Alkyl (e.g., Benzyl) ~26LowHighAvoid for chiral synthesis
-C(O)R (Amide) ~20-22MediumMediumGood for Freidinger lactams
-Boc / -Cbz (Carbamate) ~19-20 High Low (at -78°C)Standard for Synthesis

References

  • Freidinger, R. M., et al. "Protected lactam-bridged dipeptides for use as conformational constraints in peptides." The Journal of Organic Chemistry, vol. 47, no. 1, 1982, pp. 104–109. Link

  • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition, vol. 27, no. 12, 1988, pp. 1624–1654. Link

  • Pàmies, O., & Bäckvall, J. E. "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, vol. 103, no. 8, 2003, pp. 3247–3262. Link

Sources

Navigating New Frontiers: A Technical Guide to Alternative Solvents for 3-(Azidomethyl)azepan-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative and greener solvent systems for the coupling of 3-(azidomethyl)azepan-2-one. As the demand for sustainable chemical synthesis grows, moving away from traditional, often hazardous, solvents is paramount. This document provides in-depth, experience-driven answers to the challenges you may encounter, ensuring the scientific integrity and success of your experiments.

Section 1: Understanding the Landscape of this compound Coupling

The primary coupling reaction for this compound is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction can be performed using a copper(I) catalyst (CuAAC) or through a catalyst-free approach with a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). The choice of solvent is critical and can significantly impact reaction efficiency, catalyst stability, and product purification.

FAQ 1: What are the conventional solvents for this coupling reaction, and why should I consider alternatives?

Traditionally, polar aprotic solvents have been the go-to choice for azide-alkyne cycloadditions. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN) [1]

While effective, these solvents present several environmental, health, and safety (EHS) concerns, including toxicity and difficulties in disposal.

The impetus for seeking alternatives is driven by the principles of green chemistry, which aim to:

  • Reduce or eliminate the use of hazardous substances.

  • Improve energy efficiency.

  • Utilize renewable feedstocks.

  • Design for degradation.[2]

By adopting greener solvents, you not only enhance the safety and sustainability of your process but can also potentially discover improved reaction conditions and simplified purification protocols.

Section 2: Deep Dive into Alternative Solvents

The selection of an alternative solvent hinges on several factors, primarily the solubility of your starting materials and the requirements of your chosen catalytic system. While specific solubility data for this compound is not extensively published, we can infer its behavior from its parent structure, caprolactam, which is highly soluble in water and a range of organic solvents.[3][4]

FAQ 2: What are the most promising green or alternative solvents for the coupling of this compound?

Here is a comparative overview of promising alternative solvents:

Solvent SystemKey AdvantagesPotential ChallengesBest Suited For
Water and Aqueous Mixtures (e.g., with t-BuOH, EtOH) Environmentally benign, non-flammable, and readily available. Can accelerate CuAAC reactions.[5]Poor solubility of non-polar alkynes.CuAAC reactions, especially with water-soluble substrates.
Glycerol Biodegradable, non-toxic, high boiling point, and derived from renewable resources.[6]High viscosity can impede stirring and mass transfer. Product isolation can be challenging.High-temperature thermal Huisgen cycloadditions and CuAAC.
Deep Eutectic Solvents (DESs) Biodegradable, low toxicity, and can be tailored for specific applications. Can act as both solvent and catalyst.[7]High viscosity. Product isolation requires specific extraction or recrystallization protocols.CuAAC and metal-free cycloadditions.[6]
Cyrene™ (Dihydrolevoglucosenone) A bio-based polar aprotic solvent with a favorable EHS profile. A viable replacement for DMF and NMP.Can be more expensive than traditional solvents.A wide range of coupling reactions, including CuAAC.[8]
Experimental Workflow: Solvent Screening for this compound Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound and alkyne partner in test solvent C Combine reactants and catalyst solution A->C B Prepare catalyst solution (e.g., CuSO4/Na-Ascorbate in water) B->C D Stir at desired temperature C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction E->F Upon completion G Product Isolation (Extraction, Precipitation, or Chromatography) F->G H Characterize product (NMR, MS) G->H

Caption: A generalized workflow for screening alternative solvents in the coupling of this compound.

Section 3: Troubleshooting Guide for Alternative Solvents

Switching to a new solvent system can present unique challenges. This section provides solutions to common problems you may encounter.

FAQ 3: My reaction is sluggish or incomplete in an aqueous solvent system. What can I do?

Causality: Poor solubility of a non-polar alkyne partner is the most likely culprit. Even if the reagents are not fully dissolved, the reaction can sometimes proceed, but at a much slower rate.[9]

Troubleshooting Steps:

  • Introduce a Co-solvent: Add a water-miscible organic solvent like tert-butanol or ethanol to improve the solubility of the alkyne.[9]

  • Increase Temperature: Gently warming the reaction mixture can enhance both solubility and reaction kinetics.

  • Use a Ligand: For CuAAC reactions, the addition of a copper-coordinating ligand can accelerate the reaction and stabilize the catalyst.

  • Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

FAQ 4: I'm using a Deep Eutectic Solvent (DES), and I'm struggling to isolate my product. What are the best work-up procedures?

Causality: The high viscosity and low vapor pressure of many DESs make their removal by evaporation impractical.

Troubleshooting Steps:

  • Dilution and Extraction: Dilute the reaction mixture with water to break the hydrogen bond network of the DES. The desired triazole product can then often be extracted with an organic solvent like ethyl acetate.

  • Precipitation/Recrystallization: If the product is a solid, it may precipitate upon the addition of water. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

  • Liquid-Liquid Microextraction: For trace amounts of product, effervescence-assisted liquid-liquid microextraction using a ternary deep eutectic solvent has been shown to be effective for triazole enrichment.[2][10]

Logical Relationship: Troubleshooting SPAAC Reactions

G Problem Low or No Product Formation in SPAAC Reaction Cause1 Poor Solubility of Reactants Problem->Cause1 Cause2 Degraded Strained Alkyne Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Cause4 Incompatible Buffer/Solvent Problem->Cause4 Solution1a Add co-solvent (e.g., DMSO, ACN) Cause1->Solution1a Solution1b Increase reaction temperature Cause1->Solution1b Solution2 Use fresh strained alkyne Cause2->Solution2 Solution3 Increase reaction time or temperature Cause3->Solution3 Solution4 Switch buffer system (e.g., PBS to HEPES) Cause4->Solution4

Caption: Common causes and solutions for troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates and chosen solvent system.

Protocol 1: CuAAC of this compound in a Water/t-Butanol Mixture
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the alkyne coupling partner (1 equivalent) in a 1:1 mixture of water and tert-butanol.

  • Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: SPAAC of this compound in an Aqueous Buffer
  • Reactant Preparation: Dissolve the strained alkyne (e.g., a DBCO derivative) (1.2 equivalents) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Azide: Add a solution of this compound (1 equivalent) in the same buffer to the strained alkyne solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Purification: Depending on the nature of the product, purification can be achieved by reverse-phase HPLC or size-exclusion chromatography. For small molecule products, extraction into an organic solvent may be possible.

Section 5: Final Considerations and Best Practices

  • Solvent Purity: Always use high-purity solvents to avoid unwanted side reactions.

  • Degassing: For CuAAC reactions, it is advisable to degas the solvent to prevent oxidation of the Cu(I) catalyst.

  • Optimization: The provided protocols are general guidelines. Optimization of reactant concentrations, temperature, and reaction time is often necessary for achieving high yields.

  • Safety: Even when using greener solvents, always follow appropriate laboratory safety procedures, including the use of personal protective equipment.

By thoughtfully selecting your solvent and anticipating potential challenges, you can successfully perform the coupling of this compound in a manner that is both efficient and environmentally responsible.

References

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]

  • Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • PubChem. (n.d.). Caprolactam. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2). Retrieved from [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]

  • ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of caprolactam in different organic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Approach in Click Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Bioorthogonal Labeling: Azidohomoalanine (AHA) as the Gold Standard for Monitoring Protein Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of proteomics and cell biology, the ability to specifically label and track newly synthesized proteins is paramount to unraveling complex cellular processes. Bioorthogonal metabolic labeling has emerged as a powerful technique for this purpose, allowing researchers to tag and visualize nascent proteins without perturbing the intricate machinery of the cell. Among the arsenal of chemical tools developed for this, L-Azidohomoalanine (AHA) has established itself as a robust and reliable methionine analog.

This guide provides an in-depth analysis of AHA for metabolic labeling. While the inquiry for this guide included a comparison with 3-(Azidomethyl)azepan-2-one, an extensive review of scientific literature and technical documentation reveals no evidence of this compound being utilized for metabolic labeling of proteins. Its derivatives have been explored as chemokine inhibitors, a distinctly different application[1]. Therefore, this guide will focus on the principles, performance, and protocols for Azidohomoalanine, the industry-standard, and will by necessity conclude a lack of comparable application for this compound.

The Principle of Bioorthogonal Labeling with Azidohomoalanine

Azidohomoalanine is a non-canonical amino acid that serves as a surrogate for methionine.[2][3] Structurally similar to methionine, AHA is recognized by the cell's translational machinery and incorporated into newly synthesized proteins.[4] The key to its utility lies in the bioorthogonal azide group. This small, chemically inert moiety does not interfere with normal cellular processes.[2][5] Once incorporated into proteins, the azide group can be selectively reacted with a complementary alkyne- or cyclooctyne-containing probe via "click chemistry".[6][7] This highly efficient and specific reaction allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent mass spectrometry analysis.[2][8]

dot

AHA_Labeling_Workflow start Start: Culture Cells prepare_medium Prepare Met-free medium + AHA start->prepare_medium label_cells Incubate cells with AHA medium prepare_medium->label_cells wash_cells Wash cells with PBS label_cells->wash_cells lyse_cells Lyse cells (for biochemistry) or Fix cells (for imaging) wash_cells->lyse_cells click_reaction Perform Click Chemistry (add alkyne probe, Cu catalyst) lyse_cells->click_reaction analysis Downstream Analysis: - SDS-PAGE - Western Blot - Mass Spectrometry - Fluorescence Microscopy click_reaction->analysis end End analysis->end

Sources

Biological Activity Validation of Azepan-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Conformational Advantage

The azepan-2-one (caprolactam) scaffold has emerged as a critical structural motif in the design of protease and kinase inhibitors. Unlike their acyclic or smaller-ring counterparts (pyrrolidines, piperidines), azepan-2-ones offer a unique conformational constraint . This seven-membered lactam ring "locks" the molecule into a bioactive conformation that favors binding to the S1-S2 pockets of cysteine proteases (e.g., Cathepsin K) while simultaneously "locking out" conformations susceptible to metabolic hydrolysis or P-glycoprotein (P-gp) efflux.

This guide provides a technical roadmap for validating the biological activity of azepan-2-one derivatives, contrasting their performance with industry standards and detailing self-validating experimental protocols.

Comparative Performance Analysis

Case Study A: Cysteine Protease Inhibition (Cathepsin K)

The primary application of azepan-2-one scaffolds is the inhibition of Cathepsin K, a target for osteoporosis. The data below compares optimized azepan-2-one inhibitors against acyclic analogs and clinical benchmarks.

Key Insight: The introduction of the azepan-2-one ring significantly enhances potency compared to acyclic variants by reducing the entropic penalty of binding. However, bioavailability remains a challenge requiring specific ADME validation (see Section 3).

Table 1: Comparative Potency and Selectivity Profile
Inhibitor ClassRepresentative CompoundTarget (Human Cat K)

(nM)
Selectivity (vs. Cat L/S)Oral Bioavailability (%F)
Azepan-2-one Compound 24 [1]0.0048 >500-fold~42% (Rat)
Azepan-2-one Compound 20 [1]0.16>200-fold42%
Acyclic Analog Linear Peptidomimetic12.5Low (<50-fold)<5% (Rapid efflux)
Nitrile Standard Odanacatib (Reference)0.20High>50%
General Control E-64<1.0None (Pan-inhibitor)N/A

Data Interpretation: Compound 24 demonstrates sub-picomolar potency, outperforming the clinical benchmark Odanacatib in raw affinity. The critical differentiator is the C-4 stereochemistry ; the azepan-2-one ring enforces an equatorial conformation crucial for S2 pocket occupancy.

Case Study B: Metabolic Stability (Chemokine Inhibition)

Azepan-2-ones also serve as bio-isosteres for glutarimides in chemokine inhibition.

  • Glutarimides: Potent in vitro but hydrolyze rapidly in serum (

    
     min).
    
  • Azepan-2-ones: Retain potency with significantly extended serum half-life (

    
     h), proving that the ring expansion prevents ring-opening hydrolysis [2].
    

Validation Workflow & Logic

The following diagram illustrates the logical flow for validating azepan-2-one hits, prioritizing the elimination of false positives (e.g., promiscuous aggregators) and early identification of P-gp substrates.

ValidationWorkflow Start Hit Identification (Azepan-2-one Scaffold) EnzAssay 1. Fluorogenic Kinetic Assay (Determine Ki & Mode of Inhibition) Start->EnzAssay Screen CellAssay 2. Cellular Engagement (Bone Resorption / Chemotaxis) EnzAssay->CellAssay Ki < 10 nM ADME 3. Caco-2 Permeability (P-gp Efflux Ratio) CellAssay->ADME EC50 < 100 nM ADME->Start Fail: Modify C-4 Substituent Selectivity 4. Selectivity Profiling (Cat L, S, B) ADME->Selectivity Efflux Ratio < 2.0 Decision Lead Candidate Selectivity->Decision Selectivity > 100x

Figure 1: Integrated validation workflow. Note the critical "Go/No-Go" gate at the ADME stage (Step 3), as azepan-2-one derivatives are prone to P-gp efflux [1].

Detailed Experimental Protocols

Protocol A: Fluorogenic Kinetic Assay (Cathepsin K)

Objective: Determine the inhibition constant (


) and verify the mechanism of action (reversible vs. irreversible).
Standard:  This protocol uses Z-Phe-Arg-AMC as the substrate.

Reagents:

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is mandatory to maintain the active site cysteine in a reduced state.

  • Substrate: Z-Phe-Arg-AMC (Final conc:

    
    , approx. 
    
    
    
    ).
  • Enzyme: Recombinant Human Cathepsin K (Final conc: 0.1 - 1.0 nM).

  • Control: E-64 (Positive control for complete inhibition).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate Cathepsin K in the buffer for 15 minutes at room temperature (RT) to fully reduce the active site.

  • Inhibitor Addition: Add the azepan-2-one inhibitor (dissolved in DMSO) at varying concentrations (typically 0.01 nM to 1

    
    ). Maintain DMSO concentration 
    
    
    
    .
  • Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 30 minutes at RT.

    • Causality: Azepan-2-ones can exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency (

      
       shift).
      
  • Reaction Initiation: Add Z-Phe-Arg-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    is close to
    
    
    .

Self-Validation Check:

  • The

    
     factor of the assay must be 
    
    
    
    .
  • The

    
     of the reference standard (Odanacatib) must fall within 2-fold of historical internal data (approx. 0.2 nM).
    
Protocol B: Caco-2 Permeability & P-gp Efflux Assessment

Objective: Assess oral bioavailability potential.[1] Azepan-2-ones are often P-gp substrates, limiting brain and systemic exposure.

Methodology:

  • Cell Culture: Grow Caco-2 cells on Transwell® polycarbonate filters for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be

    
    .
    
  • Transport Assay (Bidirectional):

    • A to B (Apical to Basolateral): Mimics absorption.

    • B to A (Basolateral to Apical): Mimics efflux.

  • Dosing: Add compound (

    
    ) to the donor compartment.
    
  • Sampling: Collect aliquots from the receiver compartment at 60 and 120 minutes. Analyze via LC-MS/MS.

Calculation:



Interpretation:

  • ER < 2.0: High permeability, likely not a P-gp substrate.

  • ER > 2.0: P-gp substrate.

  • Validation: Co-incubate with Verapamil (P-gp inhibitor). If ER drops to ~1.0, P-gp efflux is confirmed. This confirms that poor bioavailability is due to efflux, not instability.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.

  • Gong, J. H., et al. (2003). "Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo." Journal of Biological Chemistry.

  • Verma, S. K., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • Reymond, J. L., et al. (2025).[3] "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[3] ACS Central Science.

Sources

A Senior Application Scientist's Guide to Confirming Triazole Formation in Azepan-2-one Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K. Barry Sharpless, has revolutionized the synthesis of complex molecules by emphasizing reactions that are high in yield, stereospecific, and simple to perform.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a premier example, enabling the efficient formation of stable 1,2,3-triazole rings.[3][4][5] This guide provides an in-depth comparison of analytical methodologies for unequivocally confirming the successful formation of a triazole linkage when modifying azepan-2-one (more commonly known as caprolactam), a key precursor in the synthesis of various polymers and pharmaceutical intermediates.

The "Click" Advantage for Azepan-2-one Modification

Azepan-2-one's lactam structure presents a versatile scaffold for chemical modification. Introducing azide or alkyne functionalities allows for the subsequent attachment of a wide array of molecules via click chemistry. This is particularly valuable in drug discovery and materials science for creating novel conjugates with tailored properties.[4][6] The formation of the triazole ring is not merely a linking strategy; the triazole moiety itself can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[4]

There are two primary strategies for azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[7][8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free alternative employs strained cyclooctynes that react readily with azides, making it ideal for biological systems where copper toxicity is a concern.[10][]

Regardless of the chosen path, rigorous analytical confirmation of triazole formation is paramount. This guide will focus on a multi-faceted approach, leveraging the strengths of various spectroscopic and spectrometric techniques.

The Analytical Workflow: A Self-Validating System

A robust confirmation of triazole formation relies on a complementary suite of analytical techniques. Each method provides a unique piece of the puzzle, and their collective data builds an irrefutable case for a successful reaction.

Caption: Workflow for triazole formation and confirmation.

Comparative Analysis of Key Characterization Techniques

The following sections detail the primary analytical methods for confirming triazole formation, comparing their strengths and providing experimental insights.

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Evidence

FTIR spectroscopy is an indispensable tool for monitoring the progress of the click reaction. Its power lies in the ability to track the disappearance of the characteristic azide vibrational band.

  • Causality: The azide group (N₃) has a strong, sharp, and highly characteristic stretching vibration that appears in a relatively uncluttered region of the infrared spectrum. The conversion of the azide into the triazole ring results in the complete disappearance of this peak.[12]

  • Experimental Protocol:

    • Acquire an FTIR spectrum of the azido-functionalized azepan-2-one starting material.

    • After the click reaction, carefully purify the product to remove any unreacted starting materials.

    • Acquire an FTIR spectrum of the purified product.

    • Compare the two spectra, focusing on the region between 2100 cm⁻¹ and 2200 cm⁻¹.

  • Data Interpretation:

Functional GroupCharacteristic Peak (cm⁻¹)Observation in Successful Reaction
Azide (-N₃)~2100 (strong, sharp)Disappears
Terminal Alkyne (C≡C-H)~3300 (C-H stretch), ~2100-2140 (C≡C stretch)Disappears
Triazole Ring~1600-1400 (C=N, N=N stretches)Appearance (often broad and less distinct)

The disappearance of the strong azide peak is the most compelling evidence from FTIR analysis.[12] While the appearance of triazole ring vibrations can be noted, they are often less intense and can overlap with other signals in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous evidence of triazole ring formation by revealing the new chemical environment of the atoms involved.[13][14]

  • Expertise in Action: The key diagnostic signal in ¹H NMR is the appearance of the triazole proton (H on the C5 of the triazole ring). Its chemical shift is highly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Experimental Protocol:

    • Acquire high-resolution ¹H and ¹³C NMR spectra of both the azido and alkyne starting materials and the purified product.

    • Use a deuterated solvent that fully dissolves all samples.

    • Careful integration of the ¹H NMR signals can provide information on the reaction's purity and yield.

  • Data Interpretation:

NucleusKey SignalExpected Chemical Shift (ppm)Significance
¹H NMR Triazole Proton7.5 - 8.5Unambiguous evidence of ring formation.[15]
Protons adjacent to the new triazole ringDownfield shift compared to starting materialConfirms the site of conjugation.
¹³C NMR Triazole Carbons120 - 150Appearance of two new signals corresponding to the triazole ring carbons.

The appearance of a new proton signal in the aromatic region (typically 7.5-8.5 ppm) is a hallmark of successful 1,4-disubstituted triazole formation.[15] Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to further confirm the connectivity of the newly formed ring to the azepan-2-one scaffold.

Caption: Logic diagram for NMR-based confirmation.

Mass Spectrometry: Verifying the Molecular Weight

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the product, offering a crucial checkpoint for a successful reaction.[13][16]

  • Trustworthiness: A successful click reaction will result in a product with a molecular weight that is the sum of the molecular weights of the two starting materials. Observing the correct molecular ion peak in the mass spectrum provides strong evidence that the desired addition has occurred.

  • Experimental Protocol:

    • Choose an appropriate ionization technique (e.g., ESI, MALDI) based on the polarity and molecular weight of the product.

    • Acquire a high-resolution mass spectrum of the purified product.

    • Compare the observed molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) with the calculated theoretical mass.

  • Data Interpretation:

TechniqueInformation ProvidedKey for Confirmation
Low-Resolution MSNominal molecular weightQuick verification of product formation.
High-Resolution MS (HRMS)Exact mass and elemental compositionUnambiguous confirmation of the molecular formula.

For absolute certainty, HRMS is the preferred method as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Conclusion: A Triad of Trustworthy Techniques

Confirming triazole formation in azepan-2-one click chemistry is not a matter of relying on a single analytical technique. Instead, a synergistic approach that combines FTIR, NMR, and Mass Spectrometry creates a self-validating system. The disappearance of the azide peak in FTIR provides the initial indication of a successful reaction. The appearance of the characteristic triazole proton signal in ¹H NMR offers definitive structural proof. Finally, the correct molecular ion peak in the mass spectrum verifies that the desired addition has occurred. By judiciously applying these techniques, researchers can proceed with confidence in the integrity of their newly synthesized azepan-2-one-triazole conjugates.

References

  • ResearchGate. (n.d.). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Retrieved from [Link]

  • YouTube. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. Retrieved from [Link]

  • PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]

  • ResearchGate. (2013, December 10). How can I prove the formation of a triazole ring in Click chemistry? Retrieved from [Link]

  • CORE. (n.d.). Click chemistry and triazole based carbonic anhydrase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2018, March 29). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. Retrieved from [Link]

  • YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • PMC. (n.d.). Click Chemistry in Proteomic Investigations. Retrieved from [Link]

  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • University of Southampton. (2023, August 10). Triazole formation and the click concept in the synthesis of interlocked molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Chemical Reviews. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]

  • MDPI. (2025, November 11). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Retrieved from [Link]

  • Beilstein Archives. (2025, April 2). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 Triazole forming click reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Retrieved from [Link]

  • YouTube. (2023, November 10). 1,3-Dipolar Cycloaddition | Mechanism Practice Problem. Retrieved from [Link]

  • PubMed Central. (n.d.). Click Triazoles for Bioconjugation. Retrieved from [Link]

  • PMC. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved from [Link]

  • PubMed. (2022, September 12). Topochemical Cycloaddition Reaction between an Azide and an Internal Alkyne. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.